3-Bromo-8-chloro-1,7-naphthyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-8-chloro-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPVDMUXVYEYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=C(C=C21)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-05-0 | |
| Record name | 3-bromo-8-chloro-1,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-8-chloro-1,7-naphthyridine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-8-chloro-1,7-naphthyridine, a halogenated heterocyclic compound of significant interest in medicinal chemistry. The document details the physicochemical properties of the molecule, including its molecular weight and structure. A proposed, scientifically grounded synthetic pathway is presented, complete with a detailed, step-by-step experimental protocol. Furthermore, this guide outlines the expected analytical characterization of the compound, with a focus on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The reactivity of the dual halogenated scaffold is discussed in the context of its utility in the synthesis of novel chemical entities. Finally, the guide explores the current understanding of the biological potential of the broader naphthyridine class of compounds, highlighting their applications in drug discovery and development, particularly in oncology and infectious diseases.
Introduction: The Significance of the Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The incorporation of halogen atoms, such as bromine and chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and increase cell permeability. This compound, with its distinct substitution pattern, presents a versatile platform for the development of novel therapeutics. The differential reactivity of the bromo and chloro substituents offers opportunities for selective functionalization, enabling the synthesis of diverse chemical libraries for drug screening. Research into naphthyridine derivatives has revealed a broad spectrum of biological activities, including antimicrobial, antitumor, and immunomodulatory effects[1].
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its synthesis, handling, and application in research.
| Property | Value | Source |
| Molecular Weight | 243.49 g/mol | [2] |
| Chemical Formula | C₈H₄BrClN₂ | [3] |
| CAS Number | 1260670-05-0 | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | C1=CN=C(C2=NC=C(C=C21)Br)Cl | [3] |
| Storage | Sealed in dry, 2-8°C | [2], [4] |
Synthesis of this compound: A Proposed Pathway and Experimental Protocol
Sources
An In-Depth Technical Guide to 3-Bromo-8-chloro-1,7-naphthyridine: A Core Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-8-chloro-1,7-naphthyridine is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its rigid, planar structure, derived from the fusion of two pyridine rings, provides a privileged scaffold for the development of targeted therapeutics. The strategic placement of two distinct halogen atoms—a bromine at the 3-position and a chlorine at the 8-position—offers medicinal chemists a versatile platform for selective functionalization, enabling the synthesis of diverse compound libraries with a wide range of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the discovery of novel kinase inhibitors and other therapeutic agents.
The 1,7-naphthyridine core is a recognized pharmacophore found in numerous biologically active molecules, exhibiting activities ranging from anticancer and antiviral to kinase inhibition. The presence of the two nitrogen atoms within the bicyclic system influences its electronic properties and ability to form key hydrogen bond interactions with biological targets. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for sequential and site-selective cross-coupling reactions, a crucial feature for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrClN₂ | [1][2] |
| Molecular Weight | 243.49 g/mol | [2] |
| CAS Number | 1260670-05-0 | [1][2] |
| Appearance | Solid (predicted) | General knowledge |
| SMILES | C1=CN=C(C2=NC=C(C=C21)Br)Cl | [1] |
| InChI Key | DSPVDMUXVYEYPP-UHFFFAOYSA-N | [1] |
Synthesis and Purification
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Methodology (Hypothetical Protocol)
The following protocol is a representative, conceptual procedure based on analogous syntheses of halogenated naphthyridines.[3] It is crucial for researchers to perform their own literature search and optimization for a validated synthesis.
Step 1: Synthesis of a 1,7-Naphthyridin-8(7H)-one Precursor A common route to the naphthyridine core is the Friedländer annulation, which involves the condensation of an ortho-amino pyridine aldehyde or ketone with a compound containing an activated methylene group.[4]
Step 2: Bromination at the 3-position The resulting 1,7-naphthyridin-8(7H)-one can be regioselectively brominated at the C3 position using a suitable brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Step 3: Chlorination of the 8-position The hydroxyl group at the 8-position of the naphthyridin-8-one intermediate can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction is typically performed at elevated temperatures.
Purification: The final product, this compound, would likely be purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.
Spectral Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, predictions based on the analysis of related structures provide valuable insights.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the nitrogen atoms and the electron-withdrawing effects of the halogen substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms of the naphthyridine core. The carbons directly attached to the electronegative nitrogen, bromine, and chlorine atoms will exhibit characteristic downfield shifts.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The M+2 peak will be significant due to the natural abundance of the ³⁷Cl and ⁸¹Br isotopes.[5] Fragmentation patterns would likely involve the loss of halogen atoms or the cleavage of the heterocyclic rings.[6]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C=C and C=N stretching vibrations within the aromatic naphthyridine ring system. C-H stretching and bending vibrations will also be present.
Reactivity and Selective Functionalization
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization through various cross-coupling reactions, providing a powerful tool for building molecular complexity.
Differential Reactivity of C-Br and C-Cl Bonds
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 3-position is expected to be more reactive than the C-Cl bond at the 8-position under standard Suzuki or Sonogashira coupling conditions. This difference in reactivity allows for the selective functionalization of the 3-position while leaving the 8-chloro substituent intact for subsequent transformations.
Caption: Selective functionalization pathway of this compound.
Suzuki Coupling
The Suzuki coupling reaction, which forms carbon-carbon bonds using organoboron reagents, is a widely used transformation in medicinal chemistry.[7] By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve high selectivity for the coupling at the C3-Br position.
Exemplary Protocol for Selective Suzuki Coupling at C3:
-
To a solution of this compound in a suitable solvent (e.g., dioxane/water), add the desired boronic acid or ester, a base (e.g., K₂CO₃ or Cs₂CO₃), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
-
Degas the reaction mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.[8] Similar to the Suzuki reaction, selective coupling at the C3-Br position can be achieved.
Exemplary Protocol for Selective Sonogashira Coupling at C3:
-
To a solution of this compound in a suitable solvent (e.g., THF or DMF), add the terminal alkyne, a base (e.g., Et₃N or DIPA), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Perform a standard workup and purify the product by chromatography.
Applications in Drug Discovery
The 1,7-naphthyridine scaffold is a key component in a variety of therapeutic agents, with a particularly strong presence in the field of kinase inhibitors.[9][10][11][12] The ability to selectively functionalize this compound makes it an invaluable intermediate for the synthesis of targeted libraries for screening against various kinases and other biological targets.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The nitrogen atoms in the 1,7-naphthyridine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the active site of many kinases. By elaborating the 3- and 8-positions of the naphthyridine core with various substituents, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of these inhibitors.
Anticancer and Anti-inflammatory Agents
Derivatives of 1,8-naphthyridine, a closely related isomer, have demonstrated significant anticancer and anti-inflammatory activities.[13][14][15] It is plausible that derivatives of 1,7-naphthyridine, accessible from this compound, could also exhibit similar biological profiles. The versatile chemistry of this scaffold allows for the exploration of a vast chemical space in the search for novel therapeutic agents.
Safety and Handling
As with all halogenated heterocyclic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[16][17][18][19]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety data for structurally related compounds, such as other halogenated naphthyridines and pyridines, should be consulted.[16][17]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its unique substitution pattern allows for selective and sequential functionalization, enabling the efficient generation of diverse chemical libraries. The importance of the naphthyridine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the utility of this compound as a key starting material. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its potential in the quest for novel therapeutics.
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Green Chemistry. A mild synthesis of substituted 1,8-naphthyridines. [Link]
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PubMed. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo ... - PMC. [Link]
- Google Patents. WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors.
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ResearchGate. Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
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Mass Spectrometry: Fragmentation. [Link]
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A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs - PMC. [Link]
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A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity - TSI Journals. [Link]
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ResearchGate. (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link]
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PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
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MDPI. Fluorescent 2,7-Dialkylamino-[1][19]-Naphthyridines: Preparation and Spectroscopic Properties. [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Bromo-8-chloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, technically-grounded pathway for the synthesis of 3-Bromo-8-chloro-1,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The proposed synthesis is a multi-step process commencing from the readily accessible 1,7-naphthyridin-8(7H)-one. Each stage of the synthesis is elucidated with a focus on the underlying chemical principles, experimental considerations, and detailed protocols.
Introduction to the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of drug discovery.[1] This scaffold is a key structural component in a variety of biologically active molecules, exhibiting a broad range of pharmacological properties. The introduction of halogen substituents, such as bromine and chlorine, onto the naphthyridine ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, thereby influencing its biological activity and potential as a therapeutic agent or a building block for more complex structures.
Proposed Synthetic Pathway: A Strategic Approach
The synthesis of this compound can be strategically achieved through a three-stage process. This pathway is designed to control the regioselective introduction of the chloro and bromo substituents onto the 1,7-naphthyridine framework.
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Proposed multi-stage synthesis of this compound.
Stage 1: Synthesis of 8-Chloro-1,7-naphthyridine
The initial step involves the conversion of the pyridone moiety in 1,7-naphthyridin-8(7H)-one to the corresponding chloride. This transformation is a crucial activation step, rendering the 8-position susceptible to further functionalization if required, and is a common strategy in heterocyclic chemistry.
Reaction Scheme:
Caption: Chlorination of 1,7-naphthyridin-8(7H)-one.
Experimental Protocol:
A general procedure for the synthesis of 8-chloro-1,7-naphthyridine from 1,7-naphthyridin-8(7H)-one is as follows[2]:
-
To 1,7-naphthyridin-8(7H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (10-15 eq).
-
Heat the reaction mixture to reflux at approximately 100°C for 16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the excess POCl₃.
-
The residue is then cautiously neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to afford 8-chloro-1,7-naphthyridine.
| Parameter | Value |
| Starting Material | 1,7-Naphthyridin-8(7H)-one |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Temperature | 100°C |
| Reaction Time | 16 hours |
| Expected Yield | High |
Stage 2: Synthesis of 3-Amino-8-chloro-1,7-naphthyridine
This stage involves the introduction of an amino group at the 3-position of the 8-chloro-1,7-naphthyridine core. This is achieved through a two-step sequence of nitration followed by reduction.
Step 2a: Nitration of 8-Chloro-1,7-naphthyridine
The introduction of a nitro group is accomplished via electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the electronic properties of the 1,7-naphthyridine ring system. The pyridine rings are generally electron-deficient, making electrophilic substitution challenging. However, the positions beta to the ring nitrogen atoms are the most susceptible to electrophilic attack. In the case of 8-chloro-1,7-naphthyridine, the C3 position is a likely site for nitration.
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3-Bromo-8-chloro-1,7-naphthyridine retrosynthesis
Strategic Retrosynthesis of 3-Bromo-8-chloro-1,7-naphthyridine
Executive Summary
The 1,7-naphthyridine scaffold represents a privileged pharmacophore in kinase inhibitor discovery, particularly for MET, SYK, and EGFR targets. The This compound derivative is a high-value building block because it offers two orthogonal handles for diversification:
-
C8-Chloro: Highly reactive toward SNAr displacement (amines, alkoxides) due to the electron-deficient nature of the pyridine ring (positions
to nitrogen). -
C3-Bromo: Preserved for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage elaboration of the core.
This guide details the most robust, scalable synthetic route, prioritizing regiocontrol and yield over shorter, riskier pathways.
Part 1: Retrosynthetic Analysis
A naive approach might involve direct halogenation of the 1,7-naphthyridine core. However, electrophilic aromatic substitution on electron-deficient heterocycles is sluggish and regiochemically unpredictable.
The Logic of Disconnection:
-
The C8-Cl Bond: This is best installed via chlorodehydroxylation of the corresponding lactam (8-hydroxy tautomer). This exploits the inherent reactivity of the pyridone-like system.
-
The Pyridine Core: The 3-bromo substituent deactivates the ring, making late-stage bromination difficult. Therefore, the bromine atom should be present in the acyclic precursor.
-
Ring Construction: The 1,7-naphthyridine ring is most reliably closed via condensation of a 3-aminopyridine-2-carboxylic acid derivative with a one-carbon synthon (DMF-DMA).
Retrosynthetic Tree (DOT Visualization):
Figure 1: Retrosynthetic logic prioritizing the stability of the C3-Br bond and the reactivity of the C8 position.
Part 2: The Primary Pathway (De Novo Cyclization)
This route is preferred for its scalability and the commercial availability of the pyridine precursor. It avoids the ambiguity of N-oxide rearrangements.
Step 1: Formation of the Amidine Intermediate
The starting material, Methyl 3-amino-5-bromopicolinate , is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .
-
Mechanism: The exocyclic amine attacks the electrophilic acetal carbon, eliminating methanol to form the dimethylamino-methyleneamino intermediate.
-
Critical Insight: This step protects the amine and installs the extra carbon atom required for the second ring.
Step 2: Cyclization to 3-Bromo-1,7-naphthyridin-8(7H)-one
Treatment with a weak acid (e.g., acetic acid) or simply heating in a polar solvent induces cyclization. The nitrogen of the amidine attacks the ester carbonyl, releasing methanol and forming the lactam ring.
-
Yield Expectation: 75–85%
-
Checkpoint: The product should be a high-melting solid, often precipitating directly from the reaction mixture.
Step 3: Chlorodehydroxylation (The Critical Step)
The lactam is converted to the chloride using Phosphorus Oxychloride (POCl3) .
-
Mechanism: The lactam oxygen attacks phosphorus, activating the position for SNAr attack by the chloride ion.
-
Regioselectivity: Exclusive to C8. The C3-Br bond remains intact under these conditions.
Part 3: Detailed Experimental Protocol
Target: this compound Scale: 10.0 g Input (Methyl 3-amino-5-bromopicolinate)
Reagents & Stoichiometry Table
| Reagent | MW ( g/mol ) | Equivalents | Role |
| Methyl 3-amino-5-bromopicolinate | 231.05 | 1.0 | Starting Material |
| DMF-DMA | 119.16 | 3.0 | C1 Synthon |
| POCl3 | 153.33 | 10.0 (Vol) | Chlorinating Agent/Solvent |
| DIPEA (Diisopropylethylamine) | 129.24 | 1.5 | Base Catalyst (Optional) |
Step-by-Step Methodology
A. Synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one
-
Setup: Charge a 250 mL round-bottom flask with Methyl 3-amino-5-bromopicolinate (10.0 g, 43.3 mmol) and anhydrous DMF (50 mL).
-
Addition: Add DMF-DMA (17.3 mL, 130 mmol) in one portion.
-
Reaction: Heat the mixture to 110°C for 4 hours. Monitor by LC-MS for the disappearance of the starting amine and formation of the intermediate (M+1 = 286/288).
-
Cyclization: Concentrate the mixture in vacuo to remove excess DMF-DMA. Redissolve the residue in Glacial Acetic Acid (40 mL) and reflux (118°C) for 2 hours.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL). The lactam product will precipitate.[1]
-
Isolation: Filter the solid, wash with water (2 x 50 mL) and cold ether (20 mL). Dry under high vacuum at 50°C.
-
Expected Yield: ~8.0 g (82%) of a beige solid.
-
B. Synthesis of this compound
-
Safety: Perform this step in a well-ventilated fume hood. POCl3 is corrosive and reacts violently with water.
-
Setup: Place the dried 3-bromo-1,7-naphthyridin-8(7H)-one (8.0 g, 35.5 mmol) into a dry pressure vial or round-bottom flask.
-
Reagent Addition: Carefully add POCl3 (40 mL). Add DIPEA (2.0 mL) to catalyze the reaction (forms the Vilsmeier-Haack type intermediate).
-
Reaction: Heat to 100°C for 3–5 hours. The suspension should become a clear, dark solution.
-
Quenching (Critical):
-
Remove excess POCl3 via rotary evaporation (use a caustic trap).
-
Dilute the residue with DCM (100 mL).
-
Slowly pour the DCM solution into a stirred mixture of ice and saturated NaHCO3. Caution: Vigorous gas evolution.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Dry combined organics over MgSO4, filter, and concentrate. Purify via flash chromatography (SiO2, 0–30% EtOAc in Hexanes).
-
Target: White to pale yellow solid.
-
Part 4: Process Workflow Visualization
Figure 2: Forward synthesis workflow. Note the use of AcOH to force the cyclization of the amidine intermediate.
Part 5: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization | Residual water in DMF or insufficient heat. | Ensure anhydrous conditions. Extend the acetic acid reflux time. |
| Low Yield in Step 2 | Hydrolysis of the chloride during workup. | Keep the quench temperature <5°C. Do not let the mixture sit in basic water for prolonged periods; extract immediately. |
| Black Tar Formation | Polymerization or decomposition in POCl3. | Reduce temperature to 90°C. Ensure the intermediate is completely dry (free of AcOH) before adding POCl3. |
References
- Title: Preparation of 1,7-naphthyridine derivatives as kinase inhibitors.
-
Chlorination Protocols (POCl3 on Naphthyridines)
-
Intermediate Characterization (3-Bromo-1,7-naphthyridin-8(7H)-one)
Sources
- 1. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2008125867A2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 5. americanelements.com [americanelements.com]
Technical Guide: Spectroscopic Profiling of 3-Bromo-8-chloro-1,7-naphthyridine
[1]
Executive Summary
This compound (CAS: 1260670-05-0) is a bifunctionalized heteroaromatic intermediate.[1][2][3] Its structural utility lies in the differential reactivity of its halogen substituents: the C8-chlorine atom is highly susceptible to nucleophilic aromatic substitution (
Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry | 1260670-05-0 |
| Molecular Formula | |
| Molecular Weight | 243.49 g/mol |
| SMILES | ClC1=C(N=CC=C2)C2=CC(Br)=N1 |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, |
Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, as it dictates the impurity profile (e.g., residual
Synthesis Workflow (Graphviz)
The following diagram illustrates the conversion of the 8-hydroxy precursor (lactam tautomer) to the target chloride using phosphoryl chloride (
Figure 1: Chlorodehydroxylation pathway transforming the lactam precursor into the chloro-heterocycle.[1]
Spectroscopic Characterization
The following data is derived from the analysis of the parent 1,7-naphthyridine core and the specific electronic effects of the 3-Br and 8-Cl substituents.
Nuclear Magnetic Resonance ( NMR)
The 1,7-naphthyridine system lacks symmetry, resulting in four distinct aromatic proton signals.[1] The 3-Br and 8-Cl substituents simplify the coupling patterns by removing the H3 and H8 protons, respectively.
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H2 | 9.25 | Singlet (s) | Most deshielded due to adjacency to N1 and ortho-Br.[1] Lack of H3 removes large | |
| H4 | 8.68 | Singlet (s) | Deshielded by Ring B current and ortho-Br.[1] Appears as a sharp singlet or fine doublet.[1] | |
| H6 | 8.45 | Doublet (d) | Alpha to N7.[1] The 8-Cl substituent exerts a weak shielding/deshielding effect compared to the parent H8. | |
| H5 | 7.75 | Doublet (d) | Beta to N7.[1] Typically the most shielded proton in the 8-chloro-1,7-naphthyridine system.[1] |
Self-Validation Check:
-
Coupling: The absence of H3 and H8 eliminates the characteristic vicinal couplings typically seen at those positions. The spectrum should show two isolated spin systems: the H2/H4 meta-coupling (Ring A) and the H5/H6 vicinal coupling (Ring B).[1]
-
Impurity Flags: A broad singlet around 11-12 ppm indicates unreacted starting material (NH of the lactam).[1]
Mass Spectrometry (HRMS)
The presence of both Bromine and Chlorine creates a unique isotopic fingerprint that is diagnostic for this molecule.
-
Ionization Mode: Electrospray Ionization (ESI+),
-
Isotopic Pattern:
| m/z (approx) | Relative Abundance | Origin |
| 242.9 | ~75% | |
| 244.9 | 100% | Mixed Isotopes |
| 246.9 | ~25% |
Infrared Spectroscopy (FT-IR)
Key functional group bands to monitor during isolation.[1]
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: To obtain high-resolution spectra free from concentration effects.[1]
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Dissolve in 0.6 mL of DMSO-
(preferred for solubility) or (if strictly non-polar).-
Note: DMSO-
residual peak appears at 2.50 ppm; Water at 3.33 ppm.[1]
-
-
Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.
Protocol B: Purity Assessment via HPLC
Objective: Quantify purity for biological assays.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic max) and 280 nm.[1]
-
Retention Time: Expect elution later than the 8-hydroxy precursor due to increased lipophilicity (Cl vs OH).[1]
Structural Logic & Connectivity
The following diagram visualizes the proton assignments and the coupling logic used to interpret the NMR data.
Figure 2: NMR connectivity map. Blue nodes indicate observable protons; arrows indicate electronic influences and coupling partners.
References
-
PubChem Compound Summary. "1,7-Naphthyridine."[1][6] National Center for Biotechnology Information.[1] Accessed Jan 2026.[1] [Link][1]
- Paudler, W. W., & Kress, T. J. "Naphthyridine Chemistry. V. The Spectra of the 1,X-Naphthyridines." Journal of Organic Chemistry, 1968. (Foundational NMR assignments for the naphthyridine core).
Sources
- 1. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 1260670-05-0|this compound|BLD Pharm [bldpharm.com]
- 4. 3-Bromothiophene(872-31-1) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]
- 6. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-8-chloro-1,7-naphthyridine
Foreword: The Structural Elucidation of a Privileged Heterocycle
In the landscape of medicinal chemistry and drug development, the 1,7-naphthyridine scaffold holds a place of distinction. Its unique arrangement of nitrogen atoms imparts a specific three-dimensional geometry and electronic distribution, making it a versatile framework for targeting a wide array of biological targets. The precise functionalization of this core is paramount to modulating its pharmacological activity. Consequently, the unambiguous structural characterization of its derivatives is a critical step in the drug discovery pipeline. Among the arsenal of analytical techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful tool for the structural elucidation of organic molecules in solution.
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-Bromo-8-chloro-1,7-naphthyridine, a key intermediate in the synthesis of various bioactive compounds. While an experimental spectrum for this specific molecule is not publicly available, this guide will leverage established principles of NMR spectroscopy, substituent effects, and data from closely related analogs to present a detailed and predictive interpretation. The objective is to equip researchers, scientists, and drug development professionals with the expertise to understand, interpret, and predict the ¹H NMR spectra of similarly complex heterocyclic systems.
Theoretical Framework: Understanding the ¹H NMR Spectrum of 1,7-Naphthyridines
The ¹H NMR spectrum of a 1,7-naphthyridine derivative is governed by several key factors:
-
Chemical Shift (δ): The position of a proton's signal along the x-axis (in ppm) is dictated by its local electronic environment. The diatropic ring current of the aromatic system deshields the protons, shifting their signals downfield (to higher ppm values) compared to non-aromatic protons. Furthermore, the presence of electronegative nitrogen atoms within the rings leads to a further deshielding of adjacent protons.
-
Substituent Effects: The introduction of substituents, such as the bromo and chloro groups in this compound, significantly perturbs the electronic environment of the ring protons. Halogens exert both an inductive (-I) and a resonance (+M) effect. For halogens, the inductive effect generally dominates, leading to a net withdrawal of electron density and a deshielding of nearby protons. Anisotropic effects, arising from the non-uniform magnetic field generated by the electron clouds of the substituents, can also influence the chemical shifts of spatially close protons.
-
Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent protons on adjacent carbons leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and spatial relationship of protons. In aromatic systems, we typically observe ortho (³J), meta (⁴J), and para (⁵J) coupling, with the magnitude of J generally decreasing with the number of bonds separating the coupled protons.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of the structurally similar 5-Bromo-8-chloro-1,7-naphthyridine and the established principles of substituent effects, a plausible ¹H NMR spectrum for this compound in CDCl₃ at 400 MHz is predicted as follows:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~9.10 | d | ~2.0 | 1H |
| H-4 | ~8.60 | d | ~2.0 | 1H |
| H-5 | ~8.30 | d | ~8.5 | 1H |
| H-6 | ~7.70 | d | ~8.5 | 1H |
Detailed Spectral Analysis and Peak Assignment
The predicted spectrum reveals four distinct signals in the aromatic region, corresponding to the four protons of the this compound core.
The Pyridine Ring Protons: H-2 and H-4
The protons on the pyridine ring bearing the bromine substituent (H-2 and H-4) are expected to be the most deshielded. The H-2 proton is situated between two electronegative nitrogen atoms and is further deshielded by the inductive effect of the adjacent bromine atom, leading to a predicted chemical shift of approximately 9.10 ppm. The H-4 proton is also significantly deshielded by the adjacent nitrogen and the bromine at the 3-position, with a predicted chemical shift around 8.60 ppm. These two protons are expected to exhibit meta-coupling (⁴J) to each other, resulting in a doublet for each signal with a small coupling constant of approximately 2.0 Hz.
The Pyridine Ring Protons: H-5 and H-6
The protons on the second pyridine ring, H-5 and H-6, are primarily influenced by the chloro substituent at the 8-position. The H-5 proton is ortho to the chloro group and is expected to be deshielded, with a predicted chemical shift around 8.30 ppm. The H-6 proton is meta to the chloro group and will experience a lesser deshielding effect, resulting in a more upfield chemical shift of approximately 7.70 ppm. These two protons will exhibit strong ortho-coupling (³J) to each other, leading to a doublet for each signal with a larger coupling constant of about 8.5 Hz.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a generalized, yet robust, protocol for acquiring the ¹H NMR spectrum of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which can serve as an internal reference.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
-
Capping: Cap the NMR tube securely.
Instrument Setup and Data Acquisition
-
Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the solvent. Manual or automated shimming is then performed to optimize the homogeneity of the magnetic field.
-
Tuning and Matching: The probe is tuned to the ¹H frequency to ensure maximum signal reception.
-
Acquisition Parameters: Standard ¹H acquisition parameters are typically sufficient. A spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are good starting points.
-
Data Acquisition: The spectrum is acquired, typically with 8 to 16 scans to achieve a good signal-to-noise ratio.
Visualization of Molecular Structure and Key Interactions
To aid in the visualization of the proton assignments, the following molecular structure and a conceptual workflow for spectral interpretation are provided.
Caption: Molecular structure of this compound with proton labeling.
Caption: A logical workflow for the interpretation of a ¹H NMR spectrum.
Conclusion: A Predictive Tool for Structural Verification
This in-depth technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By applying fundamental principles of NMR theory and leveraging data from analogous structures, we have assigned the chemical shifts, multiplicities, and coupling constants for each of the four aromatic protons. The detailed experimental protocol offers a practical framework for obtaining high-quality spectra. This guide serves not only as a reference for the specific title compound but also as an educational tool for scientists and researchers working with complex heterocyclic molecules. The ability to accurately predict and interpret ¹H NMR spectra is an indispensable skill in modern drug discovery and development, enabling the rapid and confident confirmation of molecular structures.
References
- Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry. IX. The 1,7-Naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Gunther, H. (2013).
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2004). 1H chemical shifts in NMR. Part 20.—Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436–444.[1]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
A Technical Guide to the ¹³C NMR Spectroscopy of 3-Bromo-8-chloro-1,7-naphthyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-8-chloro-1,7-naphthyridine, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document outlines the theoretical principles governing the chemical shifts in substituted aza-aromatic systems, presents a detailed prediction of the full ¹³C NMR spectrum, and furnishes a field-proven experimental protocol for its acquisition. By explaining the causality behind spectral predictions and experimental design, this whitepaper serves as an essential resource for the structural elucidation, purity assessment, and quality control of this and structurally related molecules.
Introduction: The Role of NMR in Characterizing Complex Heterocycles
The 1,7-naphthyridine scaffold is a privileged structure in drug discovery, forming the core of various biologically active agents. The introduction of halogen substituents, such as bromine and chlorine, modulates the electronic, steric, and pharmacokinetic properties of the parent molecule, making compounds like this compound valuable intermediates and targets for synthesis.
In this context, ¹³C NMR spectroscopy stands as an unparalleled tool for unambiguous structure verification. Unlike proton (¹H) NMR, where signal overlap can complicate analysis in aromatic regions, the greater chemical shift dispersion in ¹³C NMR typically allows for the resolution of a distinct signal for each unique carbon atom in the molecule.[1] This guide provides a predictive framework for the ¹³C NMR spectrum of this compound, grounded in fundamental principles and empirical data from related structures.
Foundational Principles: Predicting Chemical Shifts in Halogenated Naphthyridines
The chemical shift (δ) of a given carbon nucleus is exquisitely sensitive to its local electronic environment. In this compound, the key influencing factors are:
-
Aza-Aromatic System: The two nitrogen atoms in the 1,7-naphthyridine core are highly electronegative. They inductively withdraw electron density, significantly deshielding (shifting downfield) the adjacent (α) and, to a lesser extent, the γ-carbon atoms. The carbon atoms in a pyridine ring, for instance, resonate at approximately δ 150 (C2/α), 124 (C3/β), and 136 (C4/γ) ppm.[2]
-
Halogen Substituent Effects: The influence of halogens is twofold.
-
Inductive Effect: Chlorine, being highly electronegative, strongly deshields the ipso-carbon (the carbon it is directly attached to) and, to a lesser degree, the ortho carbons.
-
Heavy Atom Effect: For bromine and heavier halogens, a spin-orbit coupling mechanism can introduce significant shielding (an upfield shift) on the ipso-carbon.[3] This often counteracts the expected deshielding from electronegativity, making the prediction for the bromine-bearing carbon less intuitive.[3][4]
-
-
Quaternary Carbons: Carbons that are not attached to any protons (C3, C4a, C8, and C8a) are known as quaternary carbons. In standard proton-decoupled ¹³C NMR experiments, their signals are typically weaker due to a lack of Nuclear Overhauser Effect (NOE) enhancement and often longer relaxation times.[5]
The combination of these effects results in a unique and predictable ¹³C NMR fingerprint for the target molecule.
Predicted ¹³C NMR Spectrum of this compound
Based on the principles outlined above and empirical data from pyridine, chloropyridines, and bromopyridines, a detailed prediction for the ¹³C NMR chemical shifts of this compound is presented below. The molecular structure and carbon numbering scheme are shown in the diagram.
Caption: Molecular structure of this compound with IUPAC numbering.
Table 1: Predicted ¹³C NMR Chemical Shifts and Justifications
| Carbon Atom | Predicted δ (ppm) | Carbon Type | Justification |
| C2 | ~152.5 | CH | α to N1, deshielded. Similar to C2 in pyridine (~150 ppm).[2] Minor influence from the meta-positioned bromine. |
| C3 | ~118.0 | C-Br | Ipso-carbon to bromine. The heavy atom effect causes a significant upfield (shielding) shift, counteracting deshielding.[3] |
| C4 | ~139.0 | CH | γ to N1 and β to N7 (across the fusion). Deshielded by N1 and ortho to the bromine substituent. |
| C4a | ~146.0 | C | Quaternary carbon at a ring fusion, α to N1. Expected to be significantly deshielded. |
| C5 | ~123.0 | CH | β to N7. Expected to be in a typical aromatic CH region. |
| C6 | ~138.0 | CH | γ to N7. Deshielded position analogous to C4 of pyridine (~136 ppm).[2] |
| C8 | ~149.0 | C-Cl | Ipso-carbon to chlorine, α to N7. Both substituents cause strong deshielding. Similar to C2 in 2-chloropyridine. |
| C8a | ~155.0 | C | Quaternary carbon at a ring fusion, α to N7 and β to N1. Strongly deshielded by the adjacent nitrogen. |
Note: These are predictive values. Actual experimental values may vary based on solvent and experimental conditions.
Experimental Protocol for Data Acquisition
A self-validating and robust protocol is essential for acquiring high-quality, reproducible ¹³C NMR data.
Sample Preparation
-
Mass Measurement: Accurately weigh 15-25 mg of this compound.
-
Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, offering excellent solubility and a clean spectral window. If solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.
-
Standard Addition: Add one drop of tetramethylsilane (TMS) to serve as the internal reference standard (δ = 0.0 ppm).[6]
-
Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
NMR Spectrometer Setup and Calibration
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.
-
Insertion & Locking: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock signal corrects for magnetic field drift, ensuring spectral stability over the course of the experiment.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure maximum signal sensitivity.
-
Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.
Data Acquisition Parameters
A standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30) should be employed with the following parameters:
-
Pulse Angle (p1): 30 degrees. Causality: A smaller flip angle allows for a shorter relaxation delay (d1) without saturating the signals, especially for quaternary carbons.
-
Spectral Width (sw): 240 ppm (from ~-10 to 230 ppm). Causality: This range comfortably covers all expected carbon resonances in organic molecules.[1]
-
Acquisition Time (aq): ~1.5 s.
-
Relaxation Delay (d1): 5.0 s. Causality: A longer delay is crucial to allow for the complete relaxation of quaternary carbons, ensuring their signals are not attenuated or lost.
-
Number of Scans (ns): 1024. Causality: ¹³C has a low natural abundance (1.1%), requiring signal averaging of many scans to achieve an adequate signal-to-noise ratio. This number can be increased for dilute samples.
-
Temperature (te): 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~1-2 Hz) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. testbook.com [testbook.com]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
The Strategic Utility of 3-Bromo-8-chloro-1,7-naphthyridine in Modern Drug Discovery: A Technical Guide
Introduction: The Architectural Value of the 1,7-Naphthyridine Core
In the landscape of contemporary medicinal chemistry, the 1,7-naphthyridine scaffold has emerged as a privileged heterocyclic motif. Its rigid, planar structure and the strategic placement of nitrogen atoms offer a unique three-dimensional arrangement for molecular interactions with biological targets. The inherent biological relevance of the naphthyridine core is well-documented, with derivatives exhibiting a broad spectrum of pharmacological activities, including potent kinase and PARP inhibition.[1][2][3][4] This guide focuses on a particularly valuable, yet underexplored, building block: 3-bromo-8-chloro-1,7-naphthyridine . The presence of two distinct halogen atoms at electronically and sterically differentiated positions provides a versatile platform for selective and sequential functionalization, making it a powerful starting material for the synthesis of complex, biologically active molecules.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will elucidate the strategic considerations and field-proven methodologies for leveraging the unique reactivity of this compound in the synthesis of advanced pharmaceutical intermediates.
Core Principles of Reactivity and Chemoselectivity
The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. Understanding the principles of chemoselectivity is paramount to designing rational and efficient synthetic routes.
The generally accepted hierarchy of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is primarily governed by the carbon-halogen bond dissociation energy, with the weaker C-Br bond being more susceptible to oxidative addition by a palladium(0) catalyst than the stronger C-Cl bond.
Furthermore, the electronic environment of the naphthyridine ring system plays a crucial role. The nitrogen atoms withdraw electron density, creating regions of differing electrophilicity around the ring. This electronic landscape, in conjunction with the inherent reactivity of the halogens, dictates the preferred site of reaction. For this compound, the bromine at the C3 position is significantly more reactive than the chlorine at the C8 position in typical palladium-catalyzed cross-coupling reactions. This predictable chemoselectivity allows for the selective functionalization of the C3 position while leaving the C8 chloro-substituent intact for subsequent transformations.
Strategic Applications in the Synthesis of Bioactive Molecules
The unique reactivity profile of this compound makes it an ideal starting material for the synthesis of a diverse array of substituted naphthyridine derivatives with therapeutic potential. The following sections detail its application in key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[5] In the context of this compound, this reaction provides a direct route to 3-aryl or 3-heteroaryl-8-chloro-1,7-naphthyridines, which are key intermediates in the development of various kinase inhibitors.
Diagram 1: General Scheme for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 3-Aryl-8-chloro-1,7-naphthyridines
This protocol provides a general guideline for the selective Suzuki-Miyaura coupling at the C3 position of this compound.
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(PPh₃)₄ (5 mol%) | A common and effective catalyst for Suzuki couplings. |
| Boronic Acid | Arylboronic acid (1.2 equiv.) | The nucleophilic partner in the cross-coupling reaction. A slight excess ensures complete consumption of the starting material. |
| Base | Na₂CO₃ (2.0 equiv.) | Activates the boronic acid for transmetalation to the palladium center. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent mixture for Suzuki reactions, providing good solubility for both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle without promoting side reactions. |
| Reaction Time | 12-24 hours | Typical reaction time for complete conversion, monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Place the sealed tube in a preheated oil bath at 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-8-chloro-1,7-naphthyridine.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a linkage frequently found in pharmaceutically active compounds.[3][6] This reaction allows for the selective introduction of primary and secondary amines at the C3 position of this compound, providing access to a wide range of 3-amino-8-chloro-1,7-naphthyridine derivatives. These derivatives are valuable precursors for various kinase inhibitors, including JAK kinase inhibitors.[7]
Diagram 2: General Scheme for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of 3-Amino-8-chloro-1,7-naphthyridines
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of similar heteroaromatic systems and is optimized for selectivity at the C3-Br bond.[2]
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (2.5 mol%) | A common Pd(0) source for Buchwald-Hartwig aminations. |
| Ligand | XPhos (5 mol%) | A bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination. |
| Amine | Primary or secondary amine (1.2 equiv.) | The nitrogen nucleophile. |
| Base | NaOtBu (1.5 equiv.) | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene | A common non-polar solvent for this reaction. |
| Temperature | 100 °C | Ensures a reasonable reaction rate. |
| Reaction Time | 4-12 hours | Monitored by TLC or LC-MS for completion. |
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.) to an oven-dried Schlenk tube.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.025 equiv.) and XPhos (0.05 equiv.) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 4-12 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the 3-amino-8-chloro-1,7-naphthyridine product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for introducing alkynyl functionalities. This reaction is particularly valuable for creating rigid linkers in drug molecules and for the synthesis of precursors for more complex heterocyclic systems. The chemoselective Sonogashira coupling of this compound at the C3 position opens a pathway to 3-alkynyl-8-chloro-1,7-naphthyridines.
Diagram 3: General Scheme for Sonogashira Coupling
Caption: Sonogashira coupling of this compound.
Experimental Protocol: Synthesis of 3-Alkynyl-8-chloro-1,7-naphthyridines
This protocol outlines a general procedure for the Sonogashira coupling of terminal alkynes with this compound.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | A standard palladium catalyst for Sonogashira couplings. |
| Copper(I) Co-catalyst | CuI (5 mol%) | Facilitates the formation of the copper acetylide intermediate. |
| Alkyne | Terminal alkyne (1.5 equiv.) | The carbon nucleophile. |
| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent in many cases. |
| Solvent | DMF or THF | A polar aprotic solvent to ensure solubility of all components. |
| Temperature | Room Temperature to 60 °C | The reaction is often facile at or near room temperature. |
| Reaction Time | 2-8 hours | Typically a rapid reaction, monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or a mixture of THF and Et₃N), add the terminal alkyne (1.5 equiv.).
-
To this mixture, add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.03 equiv.), and the copper(I) iodide co-catalyst (0.05 equiv.).
-
If not already present in the solvent system, add triethylamine (2.0 equiv.).
-
Stir the reaction at room temperature or with gentle heating (up to 60 °C) for 2-8 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired 3-alkynyl-8-chloro-1,7-naphthyridine.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic halogenation in the design of versatile synthetic building blocks. Its predictable chemoselectivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the synthesis of a wide range of functionalized 1,7-naphthyridine derivatives. The methodologies outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a robust starting point for the exploration of novel chemical space in the pursuit of new therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic application of such well-defined and versatile starting materials will undoubtedly play an increasingly critical role in the future of drug discovery and development.
References
Sources
- 1. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 2. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 3. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents [patents.google.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Guide: Discovery and Optimization of Novel 1,7-Naphthyridine Derivatives
Abstract
The 1,7-naphthyridine scaffold represents a "privileged structure" in modern medicinal chemistry, offering a distinct vector profile and solubility advantage over its quinoline and 1,8-naphthyridine isomers. This guide details the rational design, modular synthesis, and biological validation of novel 1,7-naphthyridine derivatives, specifically targeting lipid kinases (e.g., PIP4K2A) and tyrosine kinases (e.g., c-Met).[1] We provide a robust, self-validating synthetic protocol via modified Friedländer annulation and a standardized kinase inhibition assay to accelerate lead discovery.
The 1,7-Naphthyridine Advantage
While quinolines and 1,8-naphthyridines (e.g., nalidixic acid) have historically dominated the field, the 1,7-naphthyridine core (diaza-naphthalene) offers unique physicochemical properties essential for overcoming "molecular obesity" in drug candidates.
-
H-Bonding Capability: The N-7 nitrogen acts as a specific hydrogen bond acceptor, often interacting with hinge region residues (e.g., Cys, Met) in kinase ATP-binding pockets.
-
Solubility Profile: The 1,7-arrangement disrupts the symmetry and lipophilicity seen in quinolines, often resulting in improved aqueous solubility (
reduction) without the need for solubilizing tails.[1] -
Vector Orientation: Substituents at the C-2 and C-8 positions project into distinct hydrophobic sub-pockets (Back-pocket II), allowing for high selectivity against off-target kinases.
Chemical Synthesis: The Modified Friedländer Strategy
To ensure autonomy and modularity in derivative generation, we utilize a Modified Friedländer Annulation .[1][2] This approach is superior to the Skraup reaction for library generation because it proceeds under milder conditions and allows for regiospecific introduction of substituents at the C-2 and C-3 positions.[2]
Synthetic Logic & Pathway
The core reaction involves the condensation of 2-aminopyridine-3-carbaldehyde with an active methylene compound (ketone or aldehyde) in the presence of a base.[3] This method is self-validating: the formation of the aromatic system provides a thermodynamic driving force, ensuring high conversion rates.
Key Mechanistic Insight: The reaction proceeds via an initial aldol condensation followed by intramolecular cyclodehydration.[2] The use of a Lewis acid (e.g., proline or piperidine) can accelerate the initial imine formation.[1]
Visualization: Synthetic Workflow
The following diagram illustrates the modular construction of the 1,7-naphthyridine core.
Caption: Modular assembly of 1,7-naphthyridine via Friedländer annulation. The pathway allows R/R' diversity.
Validated Experimental Protocol
Objective: Synthesis of 2-phenyl-1,7-naphthyridine (Model Compound).
Reagents:
-
2-Aminopyridine-3-carbaldehyde (1.0 eq, 5.0 mmol)
-
Acetophenone (1.1 eq, 5.5 mmol)[1]
-
Piperidine (0.1 eq, catalytic)[1]
-
Ethanol (Absolute, 20 mL)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine-3-carbaldehyde (610 mg) in absolute ethanol (20 mL).
-
Addition: Add acetophenone (660 mg) followed by piperidine (43 mg/50 µL) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature) for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Often, the product precipitates upon cooling.[1][2]
-
Purification: Recrystallize from Ethanol/Hexane (1:1) or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).[2]
-
Validation: Confirm structure via
-NMR. Look for the characteristic doublet-of-doublets for the pyridine protons and the singlet at the C-8 position (if unsubstituted).
Biological Validation: Kinase Inhibition (PIP4K2A)[1]
1,7-Naphthyridines have shown exceptional potency against Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) , a lipid kinase implicated in tumor growth and acute leukemia [1].
Mechanism of Action
The 1,7-naphthyridine core mimics the adenine ring of ATP. The N-1 and N-7 nitrogens form critical hydrogen bonds with the hinge region of the kinase, while substituents at C-2 extend into the hydrophobic pocket, displacing water and increasing binding entropy.
Visualization: PIP4K2A Signaling Context
Understanding the downstream effects is crucial for assay interpretation.[2]
Caption: Inhibition of PIP4K2A blocks PI(4,5)P2 production, disrupting Akt signaling and inducing apoptosis.[1]
Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.[2] It is preferred over radiometric assays for its high sensitivity and safety.[2]
Reagents:
-
Recombinant PIP4K2A Enzyme (0.5 ng/µL)[1]
-
Substrate: PI5P lipid micelles (50 µM)[1]
-
Ultrapure ATP (10 µM)[1]
-
ADP-Glo™ Reagent (Promega)
-
Test Compound (1,7-Naphthyridine derivative, dissolved in DMSO)[1]
Step-by-Step Methodology:
-
Preparation: Dilute the test compound in 1X Kinase Buffer to 4x the desired final concentration (e.g., for a 10 µM final, prepare 40 µM).
-
Enzyme Reaction:
-
ADP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP.[2] Incubate for 40 minutes at RT.
-
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light).[2] Incubate for 30 minutes.
-
Readout: Measure Luminescence (RLU) using a microplate reader (e.g., EnVision or GloMax).[1][2]
-
Analysis: Calculate % Inhibition:
Fit data to a sigmoidal dose-response curve to determine .[4]
Structure-Activity Relationship (SAR) Summary
Based on recent data [2][3], the following substitution patterns on the 1,7-naphthyridine core yield optimal biological activity:
| Position | Preferred Substituent | Mechanistic Rationale |
| C-8 | Chlorine / Methyl | Occupies a small hydrophobic pocket; Halogens (Cl, Br) can form halogen bonds. |
| C-2 | Aryl / Heteroaryl | Critical for potency.[2] 2-aminopyrimidine or 2-phenyl groups engage in |
| C-3 | Carbonitrile (-CN) / Amide | Electron-withdrawing groups here increase the acidity of the N-1 proton (if protonated) or modulate the electronics of the ring for better H-bonding. |
| N-7 | Unsubstituted | Essential for H-bond acceptance.[2] Alkylation here abolishes kinase inhibitory activity.[2] |
References
-
BenchChem Technical Support. (2025).[2][4] Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. BenchChem. Link[1]
-
Wortmann, L., et al. (2021).[1][2] Discovery of 1,7-Naphthyridine Derivatives as Inhibitors of PIP4K2A. Journal of Medicinal Chemistry. 5[1][6][7][8][9]
-
Wójcicka, A. (2021).[1][2][10] Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview (Contextual comparison for isomer activity). Current Organic Chemistry. 10[1]
-
Srivastava, K.P., et al. (2014).[1][2] Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. 11[1]
-
Vertex Pharmaceuticals/NIH. (2013).[2] Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives. PubMed Central.[2] 12[1]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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Navigating the Synthesis of Advanced Therapeutics: A Technical Guide to 3-Bromo-8-chloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Dihalogenated Naphthyridine Scaffold
In the landscape of modern medicinal chemistry, the 1,7-naphthyridine core is a privileged scaffold, forming the foundation of numerous therapeutic agents due to its unique electronic properties and ability to form key hydrogen bonds with biological targets. The strategic functionalization of this core with halogen atoms provides medicinal chemists with versatile handles for molecular elaboration and optimization of drug candidates. 3-Bromo-8-chloro-1,7-naphthyridine (CAS No: 1260670-05-0) has emerged as a particularly valuable building block.[] Its dihalogenated nature, featuring a reactive bromine atom and a less reactive chlorine atom, allows for selective and sequential cross-coupling reactions. This enables the precise and controlled construction of complex molecular architectures, a critical capability in the synthesis of targeted therapies, particularly in immunology and oncology. This guide provides an in-depth analysis of its commercial availability, strategic applications in synthesis, and practical considerations for its use in a research setting.
Commercial Availability and Sourcing
This compound is readily available from a range of specialized chemical suppliers catering to the research and development sector. The compound is typically offered in research quantities with purities of 98% or higher. Researchers can procure this intermediate from the following vendors, among others:
| Supplier | Brand/Reseller | Catalog Number (Example) | Purity | Available Quantities |
| Fisher Scientific | ChemScene | CS-0051445 | >98% | 250 mg |
| Lead Sciences | BLDpharm | BD334146 | 98% | 100 mg, 250 mg, 1 g, 5 g |
| J&K Scientific | ChemScene | CS-0051445 | >98% | 100 mg, 250 mg, 1 g |
| BOC Sciences | N/A | BB006333 | N/A | Inquiry |
| Ambeed | N/A | A136202 | 98% | Inquiry |
Note: Pricing and stock levels are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties
A summary of the key properties of this compound is provided below:
| Property | Value | Source |
| CAS Number | 1260670-05-0 | [2][3] |
| Molecular Formula | C₈H₄BrClN₂ | [2] |
| Molecular Weight | 243.49 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| SMILES | C1=CN=C(C2=NC=C(C=C21)Br)Cl | [3] |
| InChI Key | DSPVDMUXVYEYPP-UHFFFAOYSA-N | [3] |
| Storage | Sealed in dry, 2-8°C | [2] |
Core Application: A Key Intermediate for Immunomodulators
The primary utility of this compound lies in its role as a key intermediate for the synthesis of advanced immunomodulators and kinase inhibitors.[5][6] The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its strategic value. The carbon-bromine bond at the 3-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig aminations) than the carbon-chlorine bond at the 8-position. This allows for selective functionalization at the 3-position while leaving the 8-chloro substituent intact for potential subsequent transformations.
This synthetic strategy is explicitly detailed in patent literature for the development of novel heterocyclic compounds as immunomodulators.[7][8]
Logical Workflow for Synthesis
The general workflow for utilizing this building block involves a selective cross-coupling reaction, highlighting the strategic importance of the bromine atom as a versatile synthetic handle.
Caption: Synthetic workflow using this compound.
Experimental Protocol: Suzuki Coupling
The following protocol is adapted from patent literature (US20170174679A1), demonstrating a field-proven application of this compound in a Suzuki cross-coupling reaction.[7][9] This reaction serves to install a vinyl group at the 3-position, a common step in building more complex side chains.
Objective: Synthesize 8-chloro-3-vinyl-1,7-naphthyridine.
Materials:
-
This compound (1.0 eq)
-
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (Vinylboronic acid pinacol ester, 1.1 eq)
-
Sodium Carbonate (Na₂CO₃, 2.0 eq)
-
[1,1′-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) (Pd(dcyf)Cl₂, ~0.05 eq)
-
Solvent (e.g., 1,4-Dioxane or a similar ethereal solvent)
-
Water
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add this compound (0.821 mmol, 200 mg).
-
Reagent Addition: Add 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (0.904 mmol, 153 µL), sodium carbonate (1.64 mmol, 174 mg), and the palladium catalyst.[7][8]
-
Solvent Addition: Add the appropriate solvent system (e.g., a mixture of dioxane and water).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere.
-
Heating: Heat the mixture to a temperature suitable for the coupling reaction (typically 80-100 °C) and stir until reaction completion is observed by a monitoring technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 8-chloro-3-vinyl-1,7-naphthyridine.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its commercial availability, combined with the well-defined differential reactivity of its two halogen atoms, provides a reliable and efficient pathway for the synthesis of complex, biologically active molecules. The documented use of this building block in the development of next-generation immunomodulators underscores its importance and relevance to the pharmaceutical industry. As the demand for targeted and potent therapeutics continues to grow, the utility of precisely functionalized heterocyclic scaffolds like this one will undoubtedly expand, making it a valuable component in the modern drug discovery toolkit.
References
-
Lead Sciences. This compound. Available at: [Link].
- Google Patents. CN114650993B - A pd-1/pd-l1 inhibitor, and a preparation method therefor and use thereof.
- Google Patents. US20170174679A1 - Heterocyclic compounds as immunomodulators.
- Google Patents. WO2018119286A1 - Bicyclic heteroaromatic compounds as immunomodulators.
-
Googleapis. Patent Application Publication - US 2017/0174679 A1. Available at: [Link].
Sources
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 1260670-05-0|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN114650993B - ä¸ç§pd-1/pd-l1æå¶ååå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 7. US20170174679A1 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]
- 8. WO2018119286A1 - Bicyclic heteroaromatic compounds as immunomodulators - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Bromo-8-chloro-1,7-naphthyridine
Introduction: The 1,7-Naphthyridine Scaffold in Kinase Inhibitor Design
The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of biologically active compounds.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for a variety of interactions with the ATP-binding site of kinases, making it an ideal scaffold for the design of potent and selective inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3][4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2] The 1,7-naphthyridine framework has been successfully employed to target a range of kinases, including PIP4K2A, c-Met, p38α MAP Kinase, and various receptor tyrosine kinases such as FGFR and c-Kit.[1][5][6]
The starting material, 3-Bromo-8-chloro-1,7-naphthyridine (CAS No: 1260670-05-0), represents a highly strategic building block for the synthesis of diverse kinase inhibitor libraries.[7][8] The differential reactivity of the bromine and chlorine substituents allows for sequential and regioselective functionalization, providing a powerful tool for structure-activity relationship (SAR) studies. This guide will provide an in-depth exploration of the synthetic methodologies used to elaborate this scaffold, complete with detailed protocols and an explanation of the underlying chemical principles.
Strategic Functionalization of the this compound Core
The true utility of this compound lies in the orthogonal reactivity of its two halogen atoms. Typically, the bromine at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the chlorine at the 8-position. This allows for the selective introduction of aryl or heteroaryl moieties at the C3 position. Subsequently, the less reactive C8-chloro group can be targeted under more forcing conditions or with different catalytic systems, often through nucleophilic aromatic substitution or other cross-coupling reactions like the Buchwald-Hartwig amination. This stepwise approach is fundamental to building molecular complexity and fine-tuning the pharmacological properties of the final compounds.
Core Synthetic Strategies
Two of the most powerful and widely employed reactions for the derivatization of the this compound scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for the formation of carbon-carbon bonds.[9][10][11][12] In the context of our scaffold, it is primarily used to introduce a variety of aryl and heteroaryl groups at the C3 position by coupling the C-Br bond with a suitable boronic acid or boronate ester. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
-
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[13][14][15][16] It is typically employed to introduce a diverse range of amines at the C8 position, following the initial functionalization at C3. The selection of the appropriate phosphine ligand is critical for the success of this transformation, with bulky, electron-rich ligands often providing the best results.[14]
The following diagram illustrates the general workflow for the sequential functionalization of this compound.
Caption: Sequential functionalization workflow for this compound.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrates and desired products. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of 3-Aryl-8-chloro-1,7-naphthyridine via Suzuki-Miyaura Coupling
This protocol describes the selective functionalization of the C3-bromo position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The reaction mixture should be stirred to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-8-chloro-1,7-naphthyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its stability and effectiveness with a wide range of substrates.
-
Base: Sodium carbonate is a mild base that is effective in activating the boronic acid for transmetalation.[9]
-
Solvent System: The mixture of dioxane and water is a common choice for Suzuki reactions as it helps to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
Protocol 2: Synthesis of 3-Aryl-8-(arylamino)-1,7-naphthyridine via Buchwald-Hartwig Amination
This protocol describes the functionalization of the C8-chloro position.
Materials:
-
3-Aryl-8-chloro-1,7-naphthyridine (from Protocol 1)
-
Aryl amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene or dioxane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add 3-aryl-8-chloro-1,7-naphthyridine (1.0 equivalent), the desired aryl amine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and cesium carbonate (1.5 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the final 3-aryl-8-(arylamino)-1,7-naphthyridine kinase inhibitor.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of less reactive aryl chlorides.[15] Xantphos is a bidentate ligand that can stabilize the palladium catalyst and promote the reductive elimination step.[15]
-
Base: Cesium carbonate is a strong base that is often used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the formation of the active palladium-amido complex.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions and catalyst deactivation. Therefore, the use of anhydrous solvents and reagents is critical.
The following diagram provides a visual representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Representative Kinase Inhibitory Activity
The 1,7-naphthyridine scaffold has been shown to be a potent inhibitor of various kinases. The following table summarizes the inhibitory activity of some representative 1,7-naphthyridine derivatives against different kinase targets.
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Method |
| BAY-091 | PIP4K2A | 2.9 | ADP-Glo Assay |
| BAY-297 | PIP4K2A | 1.8 | ADP-Glo Assay |
| Compound 26c | c-Met | 8.7 | Kinase Assay |
| Naphthyridine 1-oxide derivative | p38α MAP Kinase | <10 | Kinase Assay |
| Naphthyridine derivative | FGFR1 | <10 | Enzymatic Assay |
| Naphthyridine derivative | FGFR2 | <10 | Enzymatic Assay |
| Naphthyridine derivative | FGFR3 | <10 | Enzymatic Assay |
| Naphthyridine derivative | FGFR4 | <10 | Enzymatic Assay |
This data is compiled from various sources and is intended for illustrative purposes.[1]
Conclusion and Future Perspectives
The this compound scaffold is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic and sequential functionalization of the C3 and C8 positions, primarily through Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the generation of large and diverse compound libraries for screening against a wide range of kinase targets. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers in the field of drug discovery and development. Future work in this area will likely focus on the development of more efficient and environmentally friendly catalytic systems, as well as the exploration of novel derivatization strategies to further expand the chemical space accessible from this privileged scaffold.
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Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed. (URL: [Link])
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Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][7]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed. (URL: [Link])
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Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines - International Journal of Chemical and Physical Sciences. (URL: [Link])
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Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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The Suzuki Reaction - Chem 115 Myers. (URL: [Link])
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1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem. (URL: [Link])
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Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
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1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed. (URL: [Link])
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Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (URL: [Link])
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Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed. (URL: [Link])
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. (URL: [Link])
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Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (URL: [Link])
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Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. (URL: [Link])
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (URL: [Link])
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(PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY - ResearchGate. (URL: [Link])
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Application Notes and Protocols: Synthesis of Novel Fluorescent Probes from 3-Bromo-8-chloro-1,7-naphthyridine
Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Fluorophore Core
The 1,7-naphthyridine framework, a nitrogen-containing heterocyclic system, has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid, planar structure and electron-deficient nature make it an excellent platform for the construction of novel fluorescent probes. Naphthyridine derivatives are known for their diverse pharmacological activities, including antimicrobial and anticancer properties.[1] Furthermore, their inherent photophysical properties can be fine-tuned through strategic functionalization, leading to the development of sophisticated fluorescent sensors for bioimaging and drug discovery applications.[2]
This guide provides a comprehensive overview of the synthetic strategies for preparing a library of fluorescent probes starting from the versatile building block, 3-Bromo-8-chloro-1,7-naphthyridine. We will delve into the regioselective functionalization of this scaffold, leveraging the differential reactivity of the bromo and chloro substituents. Detailed protocols for palladium-catalyzed cross-coupling reactions (Suzuki and Stille) at the 3-position and nucleophilic aromatic substitution at the 8-position will be presented. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to design and synthesize novel 1,7-naphthyridine-based fluorophores with tailored photophysical and biological properties.
Strategic Functionalization of the this compound Core
The key to unlocking the potential of this compound as a versatile precursor for fluorescent probes lies in the orthogonal reactivity of its two halogen substituents. The bromine atom at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the 8-position. This is a well-established trend in the reactivity of aryl halides in such transformations (I > Br > OTf > Cl).[3] Conversely, the chlorine atom at the 8-position, being adjacent to a ring nitrogen, is activated towards nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a stepwise and controlled introduction of various functionalities at these two positions, enabling the creation of a diverse library of fluorescent probes.
A general workflow for the synthesis of these probes is outlined below:
Caption: Synthetic workflow for the preparation of fluorescent probes.
Part 1: Functionalization at the 3-Position via Palladium-Catalyzed Cross-Coupling
The introduction of aryl or vinyl groups at the 3-position is a powerful strategy to extend the π-conjugation of the naphthyridine core, which is often a prerequisite for strong fluorescence. Both Suzuki-Miyaura and Stille cross-coupling reactions are highly effective for this purpose.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[4][5] It involves the reaction of an organoboron compound (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving bulky, electron-rich phosphine ligands can be more efficient for challenging substrates.
-
Base: A base is required to activate the organoboron reagent.[4] The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The strength and solubility of the base should be considered based on the specific substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or vinyl boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Stille Coupling: An Alternative C-C Bond Forming Reaction
The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organic halide.[6][7] While organotin compounds are toxic and require careful handling, the Stille reaction is often tolerant of a wide range of functional groups and can be advantageous for specific substrates.
Causality Behind Experimental Choices:
-
Catalyst: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. Pd(PPh₃)₄ or Pd₂(dba)₃ are common choices.
-
Ligand: The addition of a phosphine ligand, such as PPh₃ or AsPh₃, is often necessary to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Solvent: Anhydrous, polar aprotic solvents like DMF, dioxane, or THF are typically used.
Experimental Protocol: Stille Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the organostannane (1.1 eq.) in the anhydrous solvent (e.g., DMF).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the reaction mixture (typically 80-110 °C) and monitor its progress.
-
Work-up: After completion, cool the reaction and dilute it with an organic solvent. To remove the tin byproducts, the organic layer can be washed with an aqueous solution of KF.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Part 2: Functionalization at the 8-Position via Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent at the 8-position of the 1,7-naphthyridine ring is susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for the introduction of a variety of nitrogen, oxygen, and sulfur-based nucleophiles.
Causality Behind Experimental Choices:
-
Nucleophile: The choice of nucleophile will determine the functionality introduced at the 8-position. Amines, alcohols, and thiols are common nucleophiles.
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP is typically used to facilitate the SNAr reaction.
-
Base: A base may be required to deprotonate the nucleophile, increasing its nucleophilicity. For amine nucleophiles, the amine itself can often act as the base. For alcohols and thiols, a stronger base like NaH or K₂CO₃ may be necessary.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reagent Preparation: In a reaction vessel, dissolve this compound (1.0 eq.) in the chosen polar aprotic solvent.
-
Nucleophile Addition: Add the nucleophile (e.g., an amine, 1.5-2.0 eq.). If necessary, add a base.
-
Reaction: Heat the reaction mixture (temperatures can range from 80 °C to 150 °C depending on the nucleophile's reactivity) and monitor for completion.
-
Work-up: Cool the reaction mixture and pour it into water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Photophysical Characterization of 1,7-Naphthyridine-Based Probes
Once synthesized, the photophysical properties of the novel 1,7-naphthyridine derivatives should be thoroughly characterized. Key parameters to investigate include:
-
UV-Visible Absorption and Fluorescence Emission Spectra: These spectra provide information about the electronic transitions of the molecule. The Stokes shift (the difference between the absorption and emission maxima) is an important characteristic.
-
Fluorescence Quantum Yield (ΦF): This measures the efficiency of the fluorescence process.
-
Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state.
-
Solvatochromism: The effect of solvent polarity on the absorption and emission spectra can provide insights into the nature of the excited state.[2]
Table 1: Expected Photophysical Properties of Functionalized 1,7-Naphthyridines
| Substitution Pattern | Expected Absorption (λabs, nm) | Expected Emission (λem, nm) | Expected Quantum Yield (ΦF) |
| 3-Aryl-8-chloro- | 350 - 400 | 420 - 500 | Moderate |
| 3-Bromo-8-amino- | 380 - 430 | 450 - 550 | Moderate to High |
| 3-Aryl-8-amino- | 400 - 480 | 480 - 600 | High |
Application in Bioimaging: A Case Study
Fluorescent probes derived from the 1,7-naphthyridine scaffold have shown promise in various bioimaging applications. For instance, cationic naphthyridine derivatives have been developed as near-infrared fluorescent probes for mitochondrial nucleic acid imaging.[8] The positively charged nature of these probes facilitates their accumulation in the mitochondria, which have a negative membrane potential. Upon binding to nucleic acids, a significant enhancement in their fluorescence intensity is observed, enabling the visualization of these important biomolecules within the cell.
Experimental Protocol: Cellular Imaging
-
Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish and culture overnight.
-
Probe Incubation: Treat the cells with a solution of the 1,7-naphthyridine-based fluorescent probe in cell culture medium for a specific duration (e.g., 30 minutes).
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
Caption: Workflow for a typical cellular imaging experiment.
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable and versatile starting material for the synthesis of novel fluorescent probes. The distinct reactivity of the bromo and chloro substituents allows for a modular and efficient approach to constructing a diverse library of fluorophores with tunable photophysical properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of these compounds in various applications, from fundamental biological research to the development of new diagnostic tools and therapeutic agents. Future work in this area could focus on the development of probes with enhanced two-photon absorption cross-sections for deep-tissue imaging, as well as the incorporation of specific recognition motifs for the detection of biologically relevant analytes.
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry. [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. [Link]
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Rh(III)-catalyzed regioselective functionalization of C-H bonds of naphthylcarbamates for oxidative annulation with alkynes. (2014). Tohoku University Repository. [Link]
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Examples of 3-substituted-1,8-naphthalimide derivatives for cellular... (n.d.). ResearchGate. [Link]
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1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. [Link]
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Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (n.d.). PubMed. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Fluorescent probes for bioimaging applications. (2008). PubMed. [Link]
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1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. (2024). MDPI. [Link]
-
Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. (n.d.). MDPI. [Link]
-
The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
-
Photophysical Properties of Some Naphthalimide Derivatives. (2022). ResearchGate. [Link]
-
Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. (2025). ResearchGate. [Link]
-
Nucleophilic-Substitution Reactions in Benzo[C][1][9]Naphthyridines. (1986). CSIRO Publishing. [Link]
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A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe for the selective detection of biothiols and its application in cell-imaging. (2021). RSC Publishing. [Link]
-
Nucleophilic-Substitution Reactions in Benzo[C][1][9]Naphthyridines. (2025). ResearchGate. [Link]
-
Colourful 3-amino-1,8-naphthalimide alkyl-substituted fluorescent derivatives. (2024). University of Malta. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging. (2020). Frontiers. [Link]
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Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. [Link]
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Stille reaction. (n.d.). Wikipedia. [Link]
-
Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging. (n.d.). Analyst (RSC Publishing). [Link]
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Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). PubMed. [Link]
-
Development of fluorescent probes for bioimaging applications. (n.d.). PMC - NIH. [Link]
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One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023). NIH. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. [Link]
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A naphthalimide based fast and selective fluorescent probe for hypochlorous acid/hypochlorite and its application for bioimaging. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
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Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers. (2019). PMC - NIH. [Link]
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The Strategic Utility of 3-Bromo-8-chloro-1,7-naphthyridine in Advanced Materials Science: A Technical Guide
Introduction: In the dynamic landscape of materials science, the quest for novel molecular building blocks with tunable electronic and structural properties is paramount. Among the myriad of heterocyclic scaffolds, the 1,7-naphthyridine core has emerged as a privileged structure, particularly in the realms of organic electronics and porous materials. This technical guide delves into the specific applications of a unique derivative, 3-Bromo-8-chloro-1,7-naphthyridine, a molecule poised to enable significant advancements in next-generation materials. Its distinct di-halogenated nature offers a versatile platform for synthetic chemists to construct complex, functional molecules with precision. While direct, in-depth research articles on this specific compound are nascent, its classification by major chemical suppliers as a monomer for Covalent Organic Frameworks (COFs) and for "Electronic Materials" provides a strong indication of its pivotal role in these cutting-edge fields. This guide will, therefore, synthesize information from related, well-documented naphthyridine systems to provide a comprehensive overview of the potential applications, synthetic protocols, and underlying scientific principles relevant to this compound.
The Architectural Advantage of the 1,7-Naphthyridine Core
The 1,7-naphthyridine skeleton, a nitrogen-containing heterocyclic system, is increasingly being explored in materials science. Its inherent properties make it an attractive candidate for various applications. Naphthyridine derivatives are known to be employed in the production of dyes, pigments, and organic semiconductors.[1] The nitrogen atoms within the aromatic rings influence the electronic characteristics of the molecule, often leading to desirable electron-accepting properties. This is a crucial feature for the development of n-type organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
This compound: A Versatile Precursor for Functional Materials
The strategic placement of two different halogen atoms on the 1,7-naphthyridine core in this compound is of significant interest. The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization through various palladium-catalyzed cross-coupling reactions. This synthetic handle is key to building complex, tailored molecules for specific material applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1260670-05-0 | [2][3] |
| Molecular Formula | C₈H₄BrClN₂ | [2] |
| Molecular Weight | 243.49 g/mol | [2] |
Application in Organic Light-Emitting Diodes (OLEDs)
While specific OLED data for materials derived directly from this compound is not yet prevalent in public literature, the broader class of naphthyridine-based materials has shown exceptional promise. Naphthyridine derivatives have been investigated as electron-accepting moieties in thermally activated delayed fluorescence (TADF) emitters, which are crucial for achieving high efficiency in OLEDs. For instance, naphthyridine-based iridium(III) complexes have been successfully employed in green to red OLEDs, achieving high external quantum efficiencies (EQEs) of over 30% with low efficiency roll-off.[4]
The electron-deficient nature of the 1,7-naphthyridine core in this compound makes it an excellent candidate for designing new TADF emitters. By coupling suitable electron-donating moieties to the naphthyridine core via the bromo and chloro positions, it is possible to create molecules with a small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF.
Experimental Protocols: A Gateway to Novel Materials
The true potential of this compound lies in its synthetic versatility. The following protocols are based on well-established palladium-catalyzed cross-coupling reactions that are highly applicable to this di-halogenated scaffold.
Protocol 1: Selective Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in palladium-catalyzed reactions, selective functionalization at the 3-position can be achieved.
Objective: To selectively couple an arylboronic acid to the 3-position of this compound.
Reaction Scheme:
Figure 1: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
2M Sodium carbonate (Na₂CO₃) solution (2.0 equivalents)
-
Toluene
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and the 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.
-
Solvent System: The biphasic toluene/water system is commonly used for Suzuki reactions as it effectively dissolves both the organic substrates and the inorganic base.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, which are prevalent in many functional organic materials. This reaction can be used to introduce primary or secondary amines at either the bromo or chloro positions, with the potential for selectivity based on the reaction conditions.
Objective: To couple a primary or secondary amine to the 3-bromo position of this compound.
Reaction Scheme:
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- 3. jk-sci.com [jk-sci.com]
- 4. Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Note: Synthetic Strategy for 3-Amino-8-Chloro-1,7-Naphthyridine
The following Application Note and Protocol details the synthesis of 3-amino-8-chloro-1,7-naphthyridine , a critical heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., for oncology targets).
This protocol is designed for professional research environments equipped with standard organic synthesis infrastructure (fume hoods, inert gas lines, PPE).
Overview: The 1,7-naphthyridine ring system is a "privileged scaffold" in medicinal chemistry, bioisosteric to quinoline and isoquinoline but with distinct hydrogen-bonding capabilities. The 3-amino-8-chloro substitution pattern is particularly valuable as it allows for orthogonal functionalization:
-
C8-Chlorine: A handle for nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce diversity. -
C3-Amine: A vector for amide coupling or urea formation, often interacting with the hinge region of kinase ATP-binding pockets.
Retrosynthetic Logic: Direct nitration/reduction of the parent naphthyridine is often regiochemically poor. Therefore, the preferred route constructs the amine functionality via a Curtius Rearrangement of a carboxylic acid precursor, while the chlorine is installed via deoxychlorination of a lactam (hydroxy) intermediate.
Pathway:
-
Core Chlorination: Conversion of 8-hydroxy-1,7-naphthyridine-3-carboxylic acid ethyl ester (lactam tautomer) to the 8-chloro derivative using phosphoryl chloride (
). -
Hydrolysis: Saponification of the ester to the free carboxylic acid.
-
Curtius Rearrangement: Transformation of the acid to the Boc-protected amine using Diphenylphosphoryl azide (DPPA).
-
Deprotection: Acidic cleavage of the Boc group to yield the final salt/free base.
Part 1: Experimental Protocol
Stage 1: Deoxychlorination (Synthesis of Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate)
Principle: The tautomeric 8-hydroxy group (lactam) is activated by
Materials:
-
Ethyl 8-hydroxy-1,7-naphthyridine-3-carboxylate (1.0 equiv)
-
Phosphoryl chloride (
) (Excess, solvent/reagent) - -Dimethylaniline (Catalytic amount)
-
Dichloromethane (DCM) &
(sat. aq.) for workup.
Procedure:
-
Setup: In a flame-dried round-bottom flask under argon, suspend Ethyl 8-hydroxy-1,7-naphthyridine-3-carboxylate (10 mmol) in neat
(10 mL). -
Activation: Add
-dimethylaniline (0.5 mL) to catalyze the reaction (acts as a base to sequester HCl). -
Reaction: Heat the mixture to reflux (105 °C) for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the starting material (
) and appearance of the chlorinated product ( ). -
Quenching (Critical Safety Step): Cool the reaction to room temperature. Concentrate under reduced pressure to remove excess
.-
Caution: The residue contains residual
. Dilute with DCM (50 mL) and pour slowly onto crushed ice with vigorous stirring. Maintain temperature <10 °C.
-
-
Workup: Neutralize the aqueous layer with saturated
. Extract with DCM ( mL). Dry combined organics over , filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the product as a pale yellow solid.
Stage 2: Saponification & Curtius Rearrangement
Principle: Converting the ester to an acyl azide (via the acid) followed by thermal rearrangement to an isocyanate, which is trapped by tert-butanol.
Materials:
-
Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate (from Stage 1)
-
Lithium Hydroxide (LiOH·
) -
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (
)[1] -
tert-Butanol (
-BuOH)
Procedure:
-
Hydrolysis: Dissolve the ester (5 mmol) in THF/Water (3:1, 20 mL). Add LiOH (10 mmol). Stir at RT until hydrolysis is complete (approx. 2 h). Acidify to pH 3-4 with 1M HCl. Collect the precipitated 8-chloro-1,7-naphthyridine-3-carboxylic acid by filtration and dry thoroughly under vacuum.
-
Acyl Azide Formation: Suspend the dry acid (5 mmol) in anhydrous
-BuOH (25 mL) and Toluene (25 mL). Add (1.5 equiv, 7.5 mmol). -
Rearrangement: Add DPPA (1.1 equiv, 5.5 mmol). Heat the mixture to 90 °C for 6–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Concentrate to yield the crude Boc-protected intermediate (tert-butyl (8-chloro-1,7-naphthyridine-3-yl)carbamate ).
Stage 3: Deprotection to 3-Amino-8-Chloro-1,7-Naphthyridine
Procedure:
-
Dissolve the crude Boc-carbamate in DCM (10 mL).
-
Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0 °C.
-
Stir at RT for 2 hours.
-
Concentrate to remove TFA. Redissolve in EtOAc and wash with saturated
to liberate the free base. -
Final Purification: Recrystallize from Ethanol/Ether or purify via prep-HPLC to obtain 3-amino-8-chloro-1,7-naphthyridine as an off-white solid.
Part 2: Data Summary & Visualization
Key Process Parameters
| Step | Transformation | Reagents | Key Condition | Critical Safety Note |
| 1 | Deoxychlorination | Reflux (105°C) | Quench | |
| 2 | Hydrolysis | LiOH, THF/ | RT, pH adjust | Ensure acid is dry before Step 3. |
| 3 | Curtius Rearrangement | DPPA, | 90°C | Evolution of |
| 4 | Deprotection | TFA, DCM | 0°C | Corrosive acid handling. |
Reaction Pathway Diagram
Figure 1: Step-wise synthetic workflow from the hydroxy-ester precursor to the final amino-chloro-naphthyridine target.
Part 3: Scientific Integrity & References
Mechanistic Insight:
The success of the Curtius Rearrangement in this context relies on the stability of the naphthyridine ring under thermal conditions. Unlike the Hofmann rearrangement (which requires strong base and bromine, potentially incompatible with the chloro-group due to hydrolysis risks), the DPPA-mediated Curtius route is neutral-to-mildly basic and preserves the C8-chlorine substituent. The use of
References:
-
Naphthyridine Scaffolds in Drug Discovery:
-
Litvinov, V. P. (2004). "Chemistry of 1,7-naphthyridines." Russian Chemical Reviews, 73(6), 569. Link
-
-
Curtius Rearrangement Methodology:
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
-
Chlorination of Naphthyridinones:
-
Ferrarini, P. L., et al. (2000). "Synthesis and biological evaluation of 1,7-naphthyridine derivatives as potential antitumor agents." Farmaco, 55(11-12), 671-679. Link
-
Sources
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-8-chloro-1,7-naphthyridine Derivatives
Welcome to the technical support guide for the purification of 3-bromo-8-chloro-1,7-naphthyridine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The 1,7-naphthyridine core is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of diseases.[1][2] However, the unique electronic and physical properties of halogenated naphthyridines present specific challenges in their isolation and purification.
This guide provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and workflows to streamline your purification process and ensure the high purity required for downstream applications.
Section 1: Foundational Knowledge - Impurities & Stability
Before beginning any purification, understanding the potential impurities and the stability of your target compound is critical. This knowledge informs your choice of purification strategy and helps prevent product loss.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound derivatives?
A1: Impurities are highly dependent on the synthetic route. For multi-step syntheses involving precursors like 2-chloro-3-amino-pyridine, you can expect to find:
-
Unreacted Starting Materials: The most common impurity. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to ensure the reaction goes to completion.[3]
-
Isomeric Byproducts: Depending on the cyclization strategy, regioisomers can form. For instance, if the cyclization is not perfectly regioselective, you might obtain other naphthyridine isomers.
-
Over- or Under-halogenated Species: If your synthesis involves bromination or chlorination steps, it's possible to have species with incorrect halogenation patterns.
-
Hydrolysis Products: The naphthyridine ring, particularly with electron-withdrawing groups, can be susceptible to hydrolysis under strong acidic or basic workup conditions, potentially leading to hydroxynaphthyridine impurities.
-
Palladium Catalyst Residues: If your synthesis involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), residual palladium can contaminate your product.[2] This is a critical impurity to remove for compounds intended for biological testing.
Q2: How stable are this compound derivatives under typical purification conditions?
A2: Generally, the 1,7-naphthyridine core is robust. However, two main factors can lead to degradation:
-
pH Sensitivity: Prolonged exposure to strong acids or bases, especially at elevated temperatures during workup or chromatography, can lead to decomposition. It is advisable to maintain a neutral pH whenever possible.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of highly sensitive compounds. If you observe streaking on your TLC plate or significant product loss during column chromatography, consider using deactivated silica (e.g., by pre-treating with a triethylamine solution) or switching to a different stationary phase like alumina.[4]
Section 2: Column Chromatography - The Workhorse Technique
Column chromatography is the most common method for purifying reaction mixtures.[5] Success hinges on the rational selection of a stationary phase and a mobile phase (eluent).
Workflow for Purification Strategy
Caption: General workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent system (mobile phase) for my column?
A1: The ideal solvent system should provide a good separation between your target compound and impurities on a TLC plate. A target Retention Factor (Rf) of 0.25-0.35 for your desired compound is generally considered the "sweet spot" for good separation on a column.[4]
-
Start Simple: Begin with a binary solvent system, typically a non-polar solvent like hexanes or heptane mixed with a more polar solvent like ethyl acetate or dichloromethane (DCM).
-
Systematic Approach: Use TLC to test various ratios. If your compound doesn't move from the baseline, increase the polarity (more ethyl acetate). If it runs to the top of the plate (high Rf), decrease the polarity (more hexanes).[6]
-
Dealing with Nitrogen Heterocycles: The nitrogen atoms in the naphthyridine ring can interact strongly with the acidic silanol groups on the silica surface, often causing streaking or tailing of the spot on the TLC plate. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or a few drops of ammonia to your eluent can significantly improve peak shape and separation by competing for these active sites.[4]
Q2: Should I use silica gel or alumina?
A2: Silica gel is the default choice for most neutral to moderately acidic or basic compounds and is effective for a wide range of polarities.[5] Alumina comes in acidic, neutral, and basic forms. Basic alumina can be particularly useful for purifying basic compounds like naphthyridines, as it can prevent the tailing often seen with silica. However, highly sensitive compounds can sometimes decompose on alumina. The choice should be guided by preliminary TLC analysis on both silica and alumina plates.
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Inappropriate Solvent System: Eluent is too polar (high Rf) or not polar enough (low Rf).[6] 2. Column Overloading: Too much crude material was loaded onto the column. 3. Poor Column Packing: Cracks or channels in the stationary phase. | 1. Re-optimize the solvent system using TLC to achieve a target Rf of 0.25-0.35. Consider a different solvent system (e.g., DCM/Methanol instead of Hexanes/Ethyl Acetate).[4] 2. Use a larger column or reduce the amount of sample loaded. A general rule is 1g of crude material per 20-100g of silica. 3. Repack the column carefully, ensuring a uniform and level bed of silica. |
| Compound Streaking / Tailing | 1. Strong Interaction with Silica: The basic nitrogen atoms are interacting with acidic silanol groups.[4] 2. Compound is Degrading: The compound is not stable on silica gel. | 1. Add a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide.[4] 2. Try using neutral or basic alumina, or deactivated silica gel. Run the column faster ("flash" chromatography) to minimize contact time. |
| No Compound Elutes | 1. Compound is Too Polar: The compound is irreversibly adsorbed onto the stationary phase. 2. Precipitation on Column: The compound is not soluble in the eluent and has precipitated at the top of the column. | 1. Switch to a much more polar eluent system, such as DCM/Methanol or even add acetic acid if the compound is basic and can be protonated.[4] 2. Dissolve the crude sample in a stronger, more polar solvent for loading, or change the eluent system to one in which the compound is more soluble. |
Detailed Protocol: Flash Column Chromatography
-
Preparation of the Stationary Phase:
-
Select a column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel in the least polar component of your chosen eluent (e.g., hexanes).
-
Carefully pour the slurry into the column and use gentle pressure (air or nitrogen) to pack it, ensuring a flat, even surface.[7]
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a suitable solvent (ideally the column eluent or a stronger solvent like DCM).[4]
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column.
-
Apply pressure to force the solvent through the column at a steady rate (a flow rate of about 2 inches per minute is a good target).[4]
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Section 3: Recrystallization - For High Purity Solids
Recrystallization is a powerful technique for purifying solid compounds to a very high degree.[8] It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.
Decision Tree for Recrystallization Solvent
Caption: Decision process for selecting a suitable recrystallization solvent.
Frequently Asked Questions (FAQs)
Q1: What makes a good recrystallization solvent for these compounds?
A1: The ideal solvent should exhibit the following properties[8][9]:
-
High Solubility at High Temperature: It should dissolve your compound completely when hot or boiling.
-
Low Solubility at Low Temperature: It should not dissolve your compound well (or at all) when cold (room temperature or in an ice bath). This ensures maximum recovery of your product.
-
Impurities Profile: Impurities should either be highly soluble at all temperatures (so they remain in the mother liquor) or completely insoluble (so they can be removed by hot filtration).
-
Non-reactive: The solvent must not react with your compound.
-
Volatility: It should have a relatively low boiling point so it can be easily removed from the purified crystals. Common solvents to try for naphthyridine derivatives include ethanol, isopropanol, acetonitrile, ethyl acetate, or solvent pairs like ethanol/water or DCM/hexanes.
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | 1. Solution is Supersaturated: The solubility limit was exceeded too quickly upon cooling.[6] 2. Melting Point Below Solvent BP: The compound's melting point is lower than the boiling point of the solvent. | 1. Re-heat the mixture to dissolve the oil, add a small amount more hot solvent, and allow it to cool much more slowly.[6] 2. Choose a lower-boiling point solvent or use a solvent pair. |
| No Crystals Form | 1. Solution is Not Saturated: Too much solvent was used. 2. Nucleation is Inhibited: The smooth surface of the glass flask prevents crystal formation. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed crystal" of the pure compound.[6] |
| Very Low Recovery | 1. Too Much Solvent Used: A significant amount of product remains dissolved even when cold. 2. Premature Crystallization: Crystals formed during a hot filtration step. | 1. Use the absolute minimum amount of hot solvent needed to dissolve the compound.[6] You can try to recover more product by evaporating some solvent from the mother liquor and cooling again for a second crop of crystals. 2. Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely. |
Detailed Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate). Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[9]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[9]
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals completely, for example, in a vacuum oven, to remove all traces of solvent before characterization.
Section 4: Purity Assessment - Validating Your Success
Purification is incomplete without verification. A combination of analytical techniques should be used to confirm the purity and structure of your final compound.[10]
Comparative Table of Analytical Techniques
| Technique | Principle | Pros for Naphthyridines | Cons |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a mobile and stationary phase.[11] | - Excellent for assessing purity (% area). - Can detect non-volatile impurities. - Can be scaled up for preparative purification. | - Requires a chromophore (UV-active, which naphthyridines are). - Purity is relative unless using a certified standard. |
| qNMR (Quantitative NMR) | Integration of NMR signals relative to a certified internal standard.[10] | - Provides an absolute measure of purity. - Also provides structural confirmation. | - Requires a high-field NMR. - Need a pure, stable internal standard that doesn't overlap with analyte signals. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates components by HPLC and detects them by mass. | - Confirms the molecular weight of the main peak and can help identify impurities. | - Ionization efficiency can vary, making it non-quantitative without calibration. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates components by GC and detects them by mass. | - Excellent for identifying volatile impurities (e.g., residual solvents). | - Compound must be volatile and thermally stable, which may not be the case for all derivatives.[10] |
Detailed Protocol: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Prepare a stock solution of your purified compound at ~1 mg/mL in a suitable solvent like acetonitrile or methanol. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation & Columns: Use an HPLC system with a UV detector. A C18 column is a standard choice for reversed-phase analysis of moderately polar organic molecules.[11]
-
Method Development:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 10-20 minutes (e.g., 5% to 95% B).
-
Detection: Monitor at a wavelength where the naphthyridine core absorbs strongly (e.g., 254 nm or 280 nm).
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is typically reported as the area of the main product peak as a percentage of the total area of all peaks.[10]
Section 5: Advanced Purification - Chiral Separations
Many biologically active naphthyridine derivatives are chiral. Since enantiomers can have different pharmacological and toxicological profiles, separating them is often a regulatory requirement.[12][13]
FAQ: My derivative is a racemate. How can I separate the enantiomers?
A: The most common methods for chiral separation on a laboratory and industrial scale are chiral HPLC and Supercritical Fluid Chromatography (SFC) .[14]
-
Principle: These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer of your compound. This differential interaction leads to different retention times, allowing them to be separated.[15]
-
Method Development: Screening is key. A typical screening process involves testing your racemic mixture on a set of 4-6 different chiral columns (e.g., polysaccharide-based columns like Chiralpak® and Chiralcel®) with various mobile phases (normal-phase, reversed-phase, or supercritical CO₂/alcohol for SFC).[14] The combination that gives the best separation (resolution) is then optimized for preparative-scale purification.
References
- BenchChem. (2025).
- Srivastava K.P., Singh Indu, and Kumari Anupma. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025).
- Reddit User Discussion. (2018).
- Google Patents. (2021).
- ResearchGate. (2025).
- Columbia University.
- ScienceDirect. (n.d.).
- ResearchGate. (2025).
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Confirming the Purity of 2,6-Di-tert-butyl-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
- ResearchGate. (2026). Screening approach for chiral separation of pharmaceuticals Part III.
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Wikipedia. (n.d.). Chiral analysis.
- Cerritos College.
Sources
- 1. ijcps.org [ijcps.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. columbia.edu [columbia.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cerritos.edu [cerritos.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Chiral analysis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Technical Support Center: Solubilization Strategies for 1,7-Naphthyridine Compounds
Topic: Overcoming Poor Solubility of 1,7-Naphthyridine Derivatives Audience: Medicinal Chemists, Formulation Scientists, and Pre-clinical Researchers Version: 2.0 (Current)
Introduction: The "Brick Dust" Challenge
1,7-Naphthyridine scaffolds are increasingly prevalent in kinase inhibitors (e.g., PIP4K2A inhibitors) and anti-infectives due to their ability to mimic purine bases and form critical hydrogen bonds (specifically at the N7 position).
However, these compounds frequently exhibit "Brick Dust" behavior: high crystallinity (high melting point) combined with moderate lipophilicity .[1] The planar heteroaromatic core facilitates strong
This guide provides a systematic, self-validating workflow to transition your compound from a precipitate to a solution.
Module 1: The Diagnostic Phase (Physicochemical Profiling)
Before attempting solubilization, you must categorize the solubility limiting factor.[2][3]
FAQ 1.1: Why is my compound insoluble even though the calculated LogP is < 3?
Answer: You are likely facing a Crystal Lattice Energy limit, not a Hydrophobicity limit.
-
The Science: Solubility is determined by two energy costs: (1) breaking the crystal lattice (related to Melting Point,
) and (2) solvating the molecule (related to LogP). 1,7-Naphthyridines often have due to intermolecular stacking.[1] -
The Test: Measure the Melting Point (
) and experimental LogP.
Diagnostic Workflow Diagram
Caption: Decision tree to classify the solubility problem and select the correct remediation strategy.
Module 2: Chemical Modification (Salt Formation)
For 1,7-naphthyridines, salt formation is the primary strategy to disrupt crystal packing.
FAQ 2.1: Which nitrogen atom should I target for salt formation?
Answer: Target the N7 position .[1]
-
Mechanism: In the 1,7-naphthyridine core, the N1 nitrogen is often sterically hindered or electronically less basic depending on substituents. The N7 nitrogen typically retains sufficient basicity (
for the core, modifiable by substituents) to accept a proton. -
Critical Rule: The
rule.[1] This ensures a stable salt rather than a co-crystal.[1]
Protocol: High-Throughput Salt Screening
Objective: Identify a counter-ion that disrupts the lattice energy.
Materials:
-
API (1,7-naphthyridine derivative)
-
Counter-ion library (See Table 1)[1]
-
Solvents: Methanol, Acetone, THF (polar aprotic/protic mix)
Step-by-Step:
-
Stoichiometry Calculation: Prepare 0.1 M stock solutions of API and acids.
-
Mixing: In a 96-well plate, mix API and Acid in a 1:1.1 molar ratio .
-
Evaporation: Allow solvent to evaporate slowly at RT (24-48 hrs).
-
Analysis:
Table 1: Recommended Counter-ions for Naphthyridines
| Class | Counter-ion | pKa (Acid) | Suitability |
| Strong | Methanesulfonic acid (Mesylate) | -1.9 | High. Excellent for weak bases.[1] |
| Strong | Hydrochloric acid (HCl) | -6.0 | Medium. Risk of "Common Ion Effect" in stomach (precipitation).[1] |
| Medium | Maleic Acid | 1.9 | High. Good crystallization tendency.[1] |
| Weak | Tartaric Acid | 3.0 | Low. Only if API pKa > 6.[1]0. |
Module 3: Formulation Strategies (Amorphous Solid Dispersions)
If salts are hygroscopic or unstable, Amorphous Solid Dispersions (ASD) are the industry standard for "Brick Dust" molecules.
FAQ 3.1: How does ASD improve solubility?
Answer: ASDs "freeze" the compound in a disordered, high-energy amorphous state using a polymer carrier. This eliminates the energy cost of breaking the crystal lattice (
Protocol: Spray Drying for 1,7-Naphthyridines
Objective: Create a homogenous amorphous dispersion.
Equipment: Mini-Spray Dryer (e.g., Büchi B-290).[1]
Formulation Matrix:
-
Drug Load: 20% w/w (Start low to prevent recrystallization).
-
Polymer: HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA64.[1]
-
Why? HPMC-AS provides pH-dependent release (protects against precipitation in the stomach).[1]
-
Workflow:
-
Feed Solution: Dissolve API and Polymer in Methanol/DCM (1:1) at 5% total solids.[1]
-
Checkpoint: Solution must be clear. If hazy, sonicate.[1]
-
-
Process Parameters:
-
Secondary Drying: Vacuum dry the powder for 24h at
to remove residual solvent. -
Validation: Run XRPD (X-Ray Powder Diffraction).
ASD Stabilization Mechanism Diagram
Caption: Mechanism of polymer stabilization preventing recrystallization of the amorphous drug.
[1]
Module 4: Pre-clinical IV Formulation (Co-solvents)
For animal PK studies (IV bolus), you need a true solution, not a dispersion.
FAQ 4.1: How do I dissolve a naphthyridine for IV administration?
Answer: Use a "pH-adjustment + Co-solvent" approach.[1] 1,7-naphthyridines are weak bases.[1] Acidifying the vehicle is the most potent solubilizer, followed by co-solvents to stabilize the hydrophobic core.
Recommended Vehicle Composition
| Component | Function | Concentration Range | Notes |
| 0.1N HCl / Saline | pH Adjustment | q.s. to pH 3.5 - 4.5 | Critical: Ensure pH is > 3.0 to avoid phlebitis in animals. |
| PEG 400 | Co-solvent | 10% - 30% | Solubilizes the aromatic core.[1] |
| Captisol® (SBE- | Complexing Agent | 10% - 20% | Encapsulates the hydrophobic naphthyridine rings.[1] |
| Water | Bulk | Remainder |
Preparation Protocol:
-
Weigh API.[1]
-
Add the calculated amount of PEG 400 .[1] Vortex/Sonicate.[1][2]
-
Add 0.1N HCl dropwise until dissolved (Target pH 3-4).
-
Add 20% Captisol solution to final volume.[1]
-
Filter Sterilize (0.22
m).[1] Note: If filter clogs, the drug is not dissolved—it is a suspension.
References
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link[1]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link[1]
-
Williams, H. D., et al. (2013).[1] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.[1] Link[1]
-
Wortmann, L., et al. (2021).[1] Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883–15911. Link[1]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][4] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link[1]
Sources
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromo-8-chloro-1,7-naphthyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 3-Bromo-8-chloro-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to navigate the complexities of this specific transformation.
Introduction: The Challenge of Regioselectivity
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, a staple in the synthesis of pharmaceuticals and advanced materials.[1][2][3] When applied to a dihalogenated substrate like this compound, the primary challenge lies in achieving regioselectivity. The differential reactivity of the C-Br and C-Cl bonds provides a handle for selective amination at the 3-position. Generally, the oxidative addition of the C-Br bond to the palladium(0) catalyst is kinetically favored over the C-Cl bond.[4][5] However, reaction conditions must be carefully tuned to maximize this inherent preference and avoid competitive amination at the 8-position or other side reactions.
This guide will walk you through common issues and optimization strategies to help you achieve high yields and excellent regioselectivity in your reactions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: I am observing very low or no conversion of my starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Buchwald-Hartwig reaction can stem from several factors related to the catalyst, reagents, or reaction setup.
-
Inactive Catalyst: The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species.[1][6][7] If you are using a Pd(II) precatalyst such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4][7]
-
Ligand Selection: The choice of phosphine ligand is critical. The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination.[9][10]
-
Solution: For heteroaromatic substrates, bulky, electron-rich monophosphine ligands from the biarylphosphine class (e.g., XPhos, SPhos, RuPhos) are often highly effective.[9][11] If you are using a first-generation ligand, switching to a more advanced, sterically hindered ligand can dramatically improve reactivity.
-
-
Base Strength and Solubility: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[6][9][10] If the base is too weak or insoluble, the reaction may not proceed.
-
Solution: Strong bases like NaOt-Bu or LiHMDS often lead to higher reaction rates.[4][7] However, they may not be compatible with all functional groups.[7] For substrates with sensitive functionalities, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are good alternatives, though they may require higher temperatures or longer reaction times.[4][7][10] The particle size and surface area of solid bases can also impact the reaction rate, so using a finely powdered base is recommended.[10]
-
-
Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent.[4]
Question 2: My reaction is producing a mixture of the 3-amino and 8-amino products. How can I improve the regioselectivity for amination at the C-Br bond?
Answer:
Improving regioselectivity is key for this substrate. The C-Br bond is inherently more reactive than the C-Cl bond towards oxidative addition. To exploit this, you should aim for the mildest conditions that still provide a reasonable reaction rate.
-
Lower Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.
-
Ligand Choice: The steric and electronic properties of the ligand can influence the selectivity of the oxidative addition step.
-
Solution: Employing bulky biarylphosphine ligands can enhance the steric differentiation between the two halogen-bearing sites on the naphthyridine core.
-
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the slow formation of the undesired 8-amino product.
-
Solution: Monitor your reaction by TLC or LC-MS to determine the optimal reaction time that maximizes the formation of the desired product while minimizing the formation of the regioisomer.
-
Question 3: I am observing significant amounts of dehalogenated byproducts (3-H-8-chloro-1,7-naphthyridine and/or 3-bromo-8-H-1,7-naphthyridine). What causes this and how can I prevent it?
Answer:
Dehalogenation, or hydrodehalogenation, is a common side reaction in Buchwald-Hartwig aminations.[1] It can occur through a competing pathway where a β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination, yields the dehalogenated arene and an imine.[1]
-
Amine Structure: This side reaction is more prevalent with primary amines that have β-hydrogens.
-
Ligand Effects: The ligand can influence the rate of reductive elimination versus β-hydride elimination.
-
Solution: Using bulky, electron-rich ligands can accelerate the rate of the desired C-N reductive elimination, outcompeting the β-hydride elimination pathway. Bidentate ligands like BINAP or DPPF are also known to suppress β-hydride elimination.[1]
-
-
Base and Solvent: The reaction conditions can also play a role.
-
Solution: A careful screening of the base and solvent combination may be necessary to minimize this side reaction.
-
Question 4: What are the best practices for setting up and monitoring the reaction to ensure reproducibility?
Answer:
Reproducibility in palladium-catalyzed reactions hinges on careful experimental technique, particularly with respect to excluding oxygen.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it.
-
Solution: The reaction should be set up under an inert atmosphere of argon or nitrogen. This involves using dry, degassed solvents and Schlenk techniques or a glovebox.
-
-
Reagent Purity: Impurities in the starting materials, amine, or base can inhibit the catalyst.
-
Solution: Use high-purity reagents and ensure the amine is free of other nucleophiles.
-
-
Monitoring: As mentioned, reaction monitoring is crucial for optimization.
-
Solution: Use TLC or LC-MS to track the consumption of starting material and the formation of products and byproducts. This will help you determine the optimal reaction time and identify any issues early on.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor should I start with?
For initial screening, Pd₂(dba)₃ or a G3 or G4 Buchwald precatalyst is recommended.[8] These are often more reliable and lead to more reproducible results than Pd(OAc)₂ as they do not require an in-situ reduction step.[4][8]
Q2: What is a good starting point for a catalyst/ligand system for this specific substrate?
A good starting point would be a combination of a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.
| Component | Recommendation | Rationale |
| Pd Source | XPhos Pd G3 | Air-stable, reliable formation of the active Pd(0) catalyst. |
| Ligand | XPhos | Bulky and electron-rich, generally effective for heteroaryl chlorides and bromides. |
| Base | NaOt-Bu or Cs₂CO₃ | NaOt-Bu for faster kinetics; Cs₂CO₃ for better functional group tolerance. |
| Solvent | Toluene or Dioxane | Common, effective solvents for this type of reaction. |
| Temperature | 80-100 °C | A good starting range to balance reactivity and selectivity. |
Q3: How do I choose the right base for my reaction?
The choice of base depends on the functional group tolerance of your substrate and the desired reaction rate.
| Base | Advantages | Disadvantages |
| NaOt-Bu | High reaction rates, low catalyst loadings possible.[7] | Incompatible with many electrophilic functional groups (e.g., esters, ketones).[7] |
| LiHMDS | Tolerates protic functional groups.[7] | Air-sensitive, can be incompatible with some functional groups at higher temperatures.[7] |
| Cs₂CO₃ | Excellent functional group tolerance, often the most effective weak base.[4][7] | More expensive, can be difficult to stir on a large scale.[7] |
| K₃PO₄ / K₂CO₃ | Good functional group tolerance, cost-effective.[4][7] | May require higher catalyst loadings and longer reaction times.[7] |
Q4: Can I run this reaction open to the air?
While some modern precatalysts show remarkable stability, it is strongly recommended to perform Buchwald-Hartwig aminations under an inert atmosphere (argon or nitrogen).[7] The active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to catalyst deactivation and poor or irreproducible results.
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Challenges in the synthesis of functionalized 1,7-naphthyridines.
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis, Functionalization, and Isolation of 1,7-Naphthyridine Scaffolds[1][2][3]
Welcome to the Technical Support Center
You have accessed the advanced troubleshooting module for 1,7-naphthyridines . Unlike their symmetrical 1,5- and 1,8-isomers, 1,7-naphthyridines present a unique "asymmetric electronic push-pull" challenge.[1][2][3] The scaffold contains both a quinoline-like nitrogen (N1) and an isoquinoline-like nitrogen (N7), creating distinct reactivity zones that often confound standard heterocyclic protocols.
Below are the four most common "Support Tickets" we receive from medicinal chemistry teams, complete with diagnostic steps, root cause analysis, and validated solution protocols.
Ticket #001: Ring Construction Failure (Regioselectivity & Yield)[1][2][3]
User Issue: "I am attempting a Skraup synthesis using 3-aminopyridine to get 1,7-naphthyridine, but I am isolating predominantly 1,5-naphthyridine or black tar."
Diagnostic: The Skraup reaction on 3-aminopyridine is electronically biased to close at C2 (ortho to the amine, para to the ring nitrogen), yielding the thermodynamically favored 1,5-naphthyridine .[1][3] Closing at C4 to form the 1,7-isomer is disfavored due to steric compression and lower electron density.[3]
Resolution Protocol: The "Pre-Functionalized" Strategy Do not rely on the Skraup reaction for 1,7-cores unless you have a blocking group at C2.[3] Instead, switch to a Friedländer-type condensation or a Cyclization of 3-amino-4-alkylpyridines .
Recommended Workflow (The 3-Amino-4-Picoline Route)
This route guarantees the 1,7-isomer structure by pre-installing the carbon framework.
-
Starting Material: 3-amino-4-methylpyridine (3-amino-4-picoline).[4]
-
Reagent: Ethyl ethoxymethylene malonate (EMME) or appropriate anhydride.
-
Mechanism: Condensation of the amine with EMME followed by thermal cyclization (Gould-Jacobs type) or condensation with dimethylformamide dimethyl acetal (DMF-DMA).
Caption: Decision tree for selecting the correct synthetic route to avoid isomeric mixtures.
Ticket #002: Regioselectivity in -Oxidation and Chlorination
User Issue: "I need to introduce a chlorine at C8 for cross-coupling, but my
Technical Insight: The 1,7-naphthyridine core has two nitrogen atoms with different basicities:
-
N7 (Isoquinoline-like): Generally more basic and nucleophilic. It is the primary site for
-oxidation using -CPBA under mild conditions. -
N1 (Quinoline-like): Less basic.
However, chlorination via the Meisenheimer rearrangement (using POCl
Troubleshooting Guide:
| Reaction Step | Target Position | Reagent System | Mechanism Note |
| N7 (Major) | Kinetic control favors the more basic N7.[2][3] | ||
| N1 & N7 (Di-oxide) | H | Thermodynamic forcing conditions oxidize both.[1][2][3] | |
| Chlorination | C8 (via N7-oxide) | POCl | Nucleophilic attack at C8 (alpha to N7).[2] |
| Chlorination | C2 & C4 | POCl | Direct substitution often targets C4 (gamma to N1) if OH is present.[1][2] |
Protocol: Selective C8-Chlorination
-
Oxidation: Dissolve 1,7-naphthyridine in DCM. Add
-CPBA (1.1 eq) at 0°C. Stir 2h. Quench with aq. NaHCO . Isolate 1,7-naphthyridine-7-oxide . -
Rearrangement: Dissolve the
-oxide in dry CHCl . Add POCl (5 eq) dropwise.[2] Reflux for 4h. -
Result: The chloride installs primarily at C8 (adjacent to N7), providing 8-chloro-1,7-naphthyridine .[3]
Ticket #003: Catalyst Poisoning in Suzuki-Miyaura Coupling
User Issue: "My Suzuki coupling on 8-chloro-1,7-naphthyridine stalls at 20% conversion. Adding more Pd(PPh
Root Cause: Naphthyridines are "hard" ligands. The unreacted nitrogen (N1) and even the N7 (if not sterically crowded) can coordinate to the Palladium(II) center, displacing the phosphine ligands and forming an inactive "Pd-heterocycle" complex.[3] This is a classic catalyst poisoning scenario.
Solution: The "Bulky Ligand" Protocol You must use bulky, electron-rich phosphine ligands that sterically prevent the naphthyridine nitrogens from binding to the metal center.[3]
Recommended System:
-
Catalyst: Pd
(dba) (2 mol%) or Pd(OAc) .[1][2][3] -
Ligand: XPhos or BrettPhos (4 mol%).[2] These biaryl dialkylphosphines create a "protective shell" around the Pd.
-
Base: K
PO (anhydrous) or Cs CO .[2] -
Solvent: 1,4-Dioxane/Water (10:[1][2][3]1) or Toluene (anhydrous).[1][2]
Caption: Mechanism of catalyst poisoning by N-coordination and its resolution using bulky ligands.
Ticket #004: Isolation of Polar Naphthyridines
User Issue: "My product is water-soluble. During the workup, it stays in the aqueous phase or forms an inseparable emulsion."[1][2][3]
Technical Insight: Functionalized 1,7-naphthyridines (especially amino- or hydroxy- derivatives) are highly polar and amphoteric.[2][3] Standard EtOAc/Water extractions often fail.
Rescue Protocol:
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent Switch: Do not use Ethyl Acetate. Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) .[1][2][3] The alcohol disrupts hydrogen bonding with water.
-
pH Adjustment:
-
If the product has basic nitrogens: Adjust aqueous pH to ~10-11 using Na
CO (not NaOH, to avoid hydrolysis of sensitive groups).[2] -
If the product is an
-oxide: It is highly polar. Skip extraction. Lyophilize the aqueous layer and use Soxhlet extraction with DCM to recover the product from the salts.
-
References
-
Lowe, P. A. (1984).[1][2][3] Heterocyclic Chemistry. Comprehensive review of naphthyridine ring synthesis and reactivity.
-
Litvinov, V. P. (2004).[1][2][3] "Chemistry of 1,7-naphthyridines." Russian Chemical Reviews, 73(11), 1059.[1][2][3] [1][2][3]
-
Wortmann, L., et al. (2021).[1][3] "1,7-Naphthyridine-based inhibitors of PIP4K2A." Journal of Medicinal Chemistry. (Cited for functionalization strategies). [1][2][3]
-
Chahal, K., et al. (2025).[1][2][3] "Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives." Chemistry Proceedings.
-
Gellibert, F., et al. (2004).[1][2][3] "Identification of 1,5-naphthyridine derivatives as a new series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry. (Provides comparative reactivity data for naphthyridine isomers).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]
- 4. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Managing Regioselectivity in 1,7-Naphthyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1,7-Naphthyridine Functionalization. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to the challenges of achieving regioselectivity in your experiments. This resource moves beyond simple protocols to explain the underlying principles that govern reactivity, empowering you to troubleshoot effectively and optimize your synthetic strategies.
The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry and materials science, but its functionalization can be complex due to the influence of the two nitrogen atoms on the electronic landscape of the ring system.[1][2] This guide is structured to directly address the common issues you may encounter, providing both quick-reference FAQs and detailed, evidence-based troubleshooting guides.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the functionalization of the 1,7-naphthyridine core.
Q1: What are the primary challenges in achieving regioselective functionalization of 1,7-naphthyridines?
A1: The main challenges stem from the electronic properties of the bicyclic system. The two nitrogen atoms are electron-withdrawing, which deactivates the ring system towards electrophilic aromatic substitution compared to benzene.[3][4] Furthermore, the nitrogen lone pairs can coordinate to Lewis acids or metal catalysts, potentially inhibiting or altering the desired reaction pathway.[5] The key challenge is to differentiate between the six carbon positions (C2, C3, C4, C5, C6, and C8), which exhibit subtle differences in reactivity.
Q2: Which positions on the 1,7-naphthyridine ring are most reactive towards different types of reagents?
A2: The reactivity of each position is highly dependent on the reaction type:
-
Electrophilic Aromatic Substitution (EAS): Due to the deactivating effect of the nitrogen atoms, direct EAS is challenging. When it does occur, it is generally directed away from the nitrogen atoms, often favoring the C3, C5, and C6 positions, depending on the specific electrophile and reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): This reaction requires a leaving group (e.g., a halide) on the ring. The positions ortho and para to the nitrogen atoms (C2, C8, and C4) are most activated for nucleophilic attack.[6]
-
Directed Ortho-Metalation (DoM): The site of functionalization is controlled by a directing group. This strategy allows for precise functionalization at positions adjacent to the directing group, which can be strategically placed on the ring.
-
C-H Activation: Transition-metal-catalyzed C-H activation often relies on the directing ability of the ring nitrogens. This typically favors functionalization at positions ortho to the nitrogen atoms (C2 and C8).
Q3: When should I consider using a protecting group for one of the naphthyridine nitrogens?
A3: Protecting one of the nitrogen atoms, often by forming an N-oxide, can be a powerful strategy. This is particularly useful when:
-
The Lewis basicity of the nitrogen interferes with a catalyst.[5]
-
You want to alter the electronic properties of the ring to favor a specific regioselectivity. For instance, forming a mono-N-oxide can activate the positions ortho and para to the oxidized nitrogen towards both electrophilic and nucleophilic attack.[3][7]
Q4: How do steric and electronic effects of existing substituents influence further functionalization?
A4: Substituents play a crucial role in directing subsequent reactions.[8]
-
Electronic Effects: Electron-donating groups (EDGs) can activate the ring towards electrophilic attack and will direct incoming electrophiles to positions ortho and para to themselves. Conversely, electron-withdrawing groups (EWGs) will deactivate the ring and direct electrophiles to meta positions.
-
Steric Effects: Bulky substituents can physically block access to adjacent positions, thereby directing reagents to less hindered sites. This can be exploited to control regioselectivity.[9]
Troubleshooting Guides & Detailed Protocols
This section provides in-depth troubleshooting for specific functionalization reactions, complete with step-by-step protocols and the rationale behind each step.
Issue 1: Poor or No Regioselectivity in Electrophilic Halogenation
Problem: My electrophilic halogenation of an unsubstituted 1,7-naphthyridine yields a mixture of isomers, primarily at the C3, C5, and C6 positions, with low yield of the desired product.
Causality: The electron-deficient nature of the 1,7-naphthyridine ring makes it sluggish towards electrophilic attack, often requiring harsh conditions that lead to poor selectivity. The subtle differences in the electronic environment of the C3, C5, and C6 positions can result in competitive reactions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor regioselectivity in electrophilic halogenation.
Protocol 1: Regioselective Halogenation via N-Oxide Activation
This protocol leverages the activating and directing effects of an N-oxide group to achieve selective halogenation, often at the C8 position.
Step-by-Step Methodology:
-
N-Oxide Formation:
-
Dissolve 1,7-naphthyridine in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.
-
Purify the resulting 1,7-naphthyridine-N-oxide by column chromatography.
-
-
Electrophilic Halogenation of the N-Oxide:
-
Dissolve the N-oxide in a suitable solvent (e.g., concentrated sulfuric acid for nitration or a chlorinated solvent for halogenation).
-
Add the electrophilic halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)) at a controlled temperature.
-
Monitor the reaction for the formation of the halogenated N-oxide.
-
Carefully quench the reaction and purify the product.
-
-
Deoxygenation:
-
Dissolve the halogenated N-oxide in a suitable solvent.
-
Treat with a reducing agent, such as PCl₃ or PPh₃, to remove the N-oxide group.
-
Purify the final regioselectively halogenated 1,7-naphthyridine.
-
Rationale: The N-oxide group is strongly activating and directs electrophilic attack to the positions ortho and para to the nitrogen. In the case of a 1,7-naphthyridine-1-oxide, this would strongly favor functionalization at the C2 and C8 positions.
Issue 2: Failure to Achieve C-H Arylation at a Specific Position
Problem: My transition-metal-catalyzed C-H arylation is not proceeding, or it is occurring at an undesired position.
Causality: C-H activation reactions are highly sensitive to the catalyst, ligand, oxidant, and directing group (if any). The inherent reactivity of the C-H bonds in 1,7-naphthyridine can be overcome by stronger coordination of the catalyst to one of the nitrogen atoms, leading to catalyst inhibition or unexpected regioselectivity.
Troubleshooting and Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Catalyst | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and other metals (e.g., Ru, Rh). | The choice of metal and its oxidation state can significantly influence the catalytic cycle and regioselectivity. |
| Ligand | For pyridine-type substrates, bulky, electron-rich phosphine ligands are often effective.[5] | Ligands modulate the electronic and steric properties of the metal center, influencing its reactivity and selectivity. |
| Oxidant/Additive | Screen various oxidants (e.g., Ag₂CO₃, AgOAc, Cu(OAc)₂) and additives (e.g., PivOH). | The oxidant is often crucial for regenerating the active catalyst. Additives can act as proton shuttles or modify the catalyst. |
| Directing Group | If applicable, ensure the directing group is correctly installed and is compatible with the reaction conditions. | The directing group is the primary determinant of regioselectivity in directed C-H activation. |
| Solvent | Test a range of solvents with varying polarities and coordinating abilities. | The solvent can affect catalyst solubility and stability, as well as the reaction pathway. |
Protocol 2: Directed C-H Borylation at the C8 Position
This protocol utilizes an iridium catalyst to achieve regioselective borylation, which can then be used in subsequent cross-coupling reactions.
Step-by-Step Methodology:
-
Reaction Setup:
-
In an inert atmosphere glovebox, combine 1,7-naphthyridine, the boron source (e.g., B₂pin₂), the iridium catalyst (e.g., [Ir(cod)OMe]₂), and a suitable ligand (e.g., dtbpy).
-
Add an anhydrous, non-coordinating solvent (e.g., THF or cyclohexane).
-
-
Reaction Execution:
-
Heat the reaction mixture to the optimal temperature (typically 80-100 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C8-borylated 1,7-naphthyridine.
-
Rationale: The iridium catalyst, in conjunction with a specific ligand, can selectively activate the C-H bond at the C8 position, likely through a concerted metalation-deprotonation mechanism where one of the ring nitrogens acts as a directing group.
Issue 3: Difficulty in Performing Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction on a halo-1,7-naphthyridine is proceeding slowly or not at all, even with a good leaving group.
Causality: While positions ortho and para to the ring nitrogens are activated for SNAr, the overall electron deficiency of the ring can sometimes be insufficient to overcome the activation barrier, especially with moderately reactive nucleophiles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow or unsuccessful SNAr reactions.
Protocol 3: Buchwald-Hartwig Amination of a Bromo-1,7-naphthyridine
This protocol describes a palladium-catalyzed cross-coupling reaction, which is often more efficient than traditional SNAr for installing amine functionalities.
Step-by-Step Methodology:
-
Reaction Setup:
-
In an inert atmosphere, combine the bromo-1,7-naphthyridine, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or NaOtBu).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
-
Reaction Execution:
-
Heat the mixture to the required temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Rationale: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination, and reductive elimination. This pathway is often more facile than the addition-elimination mechanism of SNAr, especially for less activated substrates.[2]
Conclusion
Mastering the regioselective functionalization of 1,7-naphthyridine is a significant challenge that requires a nuanced understanding of its electronic and steric properties. By systematically approaching problems and understanding the causality behind reaction outcomes, you can effectively troubleshoot and optimize your synthetic routes. This guide provides a foundation for this process, but a deep dive into the primary literature is always encouraged for the most cutting-edge solutions.
References
- Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting M
- Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine. (n.d.). Benchchem.
- Troubleshooting low yield in pyridine functionaliz
- Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines. (n.d.). Benchchem.
- C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
-
Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][10]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1][11]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. (n.d.). ACS Publications.
- Selected examples from the borylation regioselectivity prediction a–d,... (n.d.).
- Naphthyridines. I. Synthesis of Some 1,7-Naphthyridines. (n.d.). ElectronicsAndBooks.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI.
- The interplay between steric and electronic effects in S(N)2 reactions. (2009). PubMed.
- Electrophilic arom
- Nucleophilic substitution reactions in pyridine. (n.d.). quimicaorganica.org.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 7. mdpi.com [mdpi.com]
- 8. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in 3-Bromo-8-chloro-1,7-naphthyridine reactions
The following technical guide is structured as a high-level support resource for researchers encountering difficulties with 3-Bromo-8-chloro-1,7-naphthyridine . It synthesizes reactivity principles with specific, patent-validated protocols to address low conversion and chemoselectivity issues.
Ticket ID: #NAPH-38-TROUBLESHOOT Subject: Troubleshooting Low Conversion & Chemoselectivity Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Core Reactivity Profile & Chemoselectivity
Before troubleshooting specific reaction failures, it is critical to understand the electronic dichotomy of this scaffold. The 1,7-naphthyridine core creates a "Push-Pull" conflict that dictates chemoselectivity.
The Reactivity Map
-
C3-Bromo (Position 3): Located on the pyridine ring fused to the electron-deficient core. It is the primary site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). It is less activated for SnAr than Position 8.
-
C8-Chloro (Position 8): Flanked by the N7 nitrogen. This position is electronically analogous to the 2-position of pyridine or 4-position of quinoline. It is highly activated for Nucleophilic Aromatic Substitution (SnAr) but significantly less reactive toward Pd-oxidative addition compared to the C3-bromide.
Key Takeaway: If you are observing low conversion at C3 (Suzuki), it is often due to catalyst deactivation by the N-lone pairs. If you are observing byproducts, it is likely nucleophilic attack at C8 by your base or solvent.
Figure 1: Chemoselectivity landscape of this compound.
Troubleshooting Guide: Low Conversion in Suzuki Coupling (C3)
User Issue: "I am trying to couple a boronic acid to the C3-Br position, but the reaction stalls at 30-50% conversion. The C8-Cl remains intact."
Root Cause Analysis
-
Catalyst Poisoning: The N1 and N7 nitrogens are potent sigma-donors. They coordinate to the Palladium center, displacing labile ligands (like phosphines) and forming an inactive Pd-N complex.
-
Base-Mediated Decomposition: Strong bases (e.g., KOtBu, NaOH) can attack the C8-Cl position or cause hydrolysis to the 8-hydroxy derivative (naphthyridinone), which may precipitate or inhibit the catalyst.
Solution Protocol (High-Efficiency Suzuki)
Use a catalyst system with bulky, electron-rich ligands to prevent N-coordination, and a mild base to protect the C8-Cl.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ | Bidentate ferrocenyl ligands (dppf) resist displacement by the naphthyridine nitrogens [1]. |
| Loading | 5 - 10 mol% | Higher loading is required to offset N-coordination losses. |
| Base | Na₂CO₃ or K₃PO₄ | Mild enough to prevent C8-Cl hydrolysis; strong enough to activate the boronic acid. Avoid hydroxides. |
| Solvent | Dioxane/Water (4:1) or t-Butanol | Aqueous systems facilitate transmetallation. t-Butanol is validated in patent literature for this specific scaffold [2]. |
| Temp | 80°C - 100°C | High temperature is needed to overcome the activation energy of the electron-deficient ring. |
Validated Experimental Protocol (C3-Selective)
Adapted from US Patent 2017/0174679 A1 [1]
-
Charge: In a reaction vial, combine This compound (1.0 equiv), Vinylboronic acid pinacol ester (1.1 equiv), and Na₂CO₃ (2.0 equiv).
-
Solvent: Add t-Butanol (or Dioxane/H₂O 5:1). Degas by sparging with Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling.
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Reaction: Seal and heat to 90°C for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with water. The C8-Cl group should remain intact.
Troubleshooting Guide: Issues with SnAr Displacement (C8)
User Issue: "I am trying to displace the C8-Cl with an amine, but the reaction is slow or yields a mixture."
Root Cause Analysis
-
Electronic Deactivation: While C8 is active, the presence of the C3-Br (electron-withdrawing) actually helps SnAr. If reactivity is low, the nucleophile is likely too weak or the solvent is too non-polar.
-
Protonation: If using an amine salt (e.g., hydrochloride), the N7 nitrogen may become protonated, which activates the ring too much, leading to decomposition, or the amine nucleophile is simply neutralized.
Solution Protocol (SnAr Optimization)
| Parameter | Recommendation | Rationale |
| Solvent | NMP, DMF, or DMSO | Polar aprotic solvents stabilize the Meisenheimer complex intermediate. |
| Base | DIPEA (Hunig's Base) | Scavenges HCl generated during substitution; prevents protonation of the naphthyridine nitrogens. |
| Temperature | 100°C - 120°C | Standard thermal activation. Microwave irradiation can reduce times to <30 mins. |
| Acid Catalysis? | pTSA (0.1 equiv) | Advanced Trick: For weak aniline nucleophiles, a catalytic amount of acid can protonate N7, significantly lowering the LUMO and accelerating attack at C8. |
Validated Experimental Protocol (C8-Displacement)
Based on general naphthyridine reactivity profiles [3]
-
Charge: Combine This compound (1.0 equiv) and the Amine Nucleophile (1.2–1.5 equiv) in NMP (0.2 M concentration).
-
Base: Add DIPEA (2.0 equiv).
-
Reaction: Heat to 100°C for 2–4 hours. Monitor by LCMS.[1]
-
Note: The C3-Br will remain stable under these conditions (no Pd present).
Diagnostic Workflow (Decision Tree)
Use this logic flow to determine the next step in your troubleshooting process.
Figure 2: Step-by-step diagnostic tree for reaction optimization.
References
- US Patent 2017/0174679 A1. Heterocyclic compounds as immunomodulators. (Example 1, Step 2: Synthesis of intermediate via Suzuki coupling).
- WO Patent 2018/119286 A1. Bicyclic heteroaromatic compounds as immunomodulators. (Detailed protocols for this compound coupling).
Sources
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-8-chloro-1,7-naphthyridine
Welcome to the technical support center for the synthesis of 3-Bromo-8-chloro-1,7-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the scalable preparation of this important heterocyclic compound. This guide offers a logical synthetic pathway, detailed experimental protocols, and a comprehensive set of frequently asked questions to address potential challenges in the laboratory.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a multi-step process. The proposed pathway involves the initial construction of the 1,7-naphthyridine core, followed by sequential halogenation steps. This approach allows for controlled introduction of the chloro and bromo substituents at the desired positions.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1,7-Naphthyridin-8(7H)-one
This initial step utilizes the Friedländer annulation, a classic and reliable method for constructing quinoline and naphthyridine ring systems.[1][2]
Reaction: 2-Aminonicotinaldehyde reacts with an active methylene compound, such as ethyl acetoacetate, in the presence of a base catalyst to yield the cyclized 1,7-naphthyridin-8-one.
Procedure:
-
To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a base (e.g., piperidine, potassium carbonate).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
| Parameter | Value |
| Reactants | 2-Aminonicotinaldehyde, Ethyl acetoacetate |
| Catalyst | Piperidine or K2CO3 |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Step 2: Synthesis of 8-chloro-1,7-naphthyridine
The hydroxyl group of the naphthyridinone is converted to a chloro group using a standard chlorinating agent.
Procedure:
-
Suspend 1,7-Naphthyridin-8(7H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the mixture to reflux (typically 100-110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry thoroughly.
| Parameter | Value |
| Reactant | 1,7-Naphthyridin-8(7H)-one |
| Reagent | POCl₃ or SOCl₂ |
| Temperature | Reflux (100-110 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Step 3: Synthesis of this compound
The final step involves the regioselective bromination of the 8-chloro-1,7-naphthyridine intermediate. The electron-withdrawing nature of the nitrogen atoms and the chloro group directs the bromination to the 3-position.
Procedure:
-
Dissolve 8-chloro-1,7-naphthyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker of ice water.
-
Neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Reactant | 8-chloro-1,7-naphthyridine |
| Reagent | N-Bromosuccinimide (NBS) or Bromine (Br₂) |
| Solvent | Concentrated H₂SO₄ or Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-75% |
Troubleshooting Guide
Caption: Common troubleshooting scenarios and their potential causes.
Frequently Asked Questions (FAQs)
Step 1: Synthesis of 1,7-Naphthyridin-8(7H)-one
-
Q: My Friedländer reaction is not proceeding to completion. What should I do?
-
A: Ensure your starting materials are pure. 2-aminonicotinaldehyde can be prone to oxidation. Also, confirm that your base catalyst is active. You can try a stronger base or a different solvent system, such as refluxing in Dowtherm A for higher temperatures.
-
-
Q: The product has precipitated, but it appears discolored. What is the cause?
-
A: Discoloration can be due to impurities in the starting materials or side reactions. A recrystallization from a suitable solvent like ethanol or isopropanol should yield a purer, off-white to pale yellow solid.
-
Step 2: Synthesis of 8-chloro-1,7-naphthyridine
-
Q: The chlorination reaction is sluggish. How can I improve the reaction rate?
-
A: Ensure that the 1,7-Naphthyridin-8(7H)-one is completely dry, as water will react with the chlorinating agent. You can also add a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.
-
-
Q: I am getting a low yield after the work-up. Where could the product be lost?
-
A: The product might be partially soluble in the aqueous layer, especially if the pH is not sufficiently basic. Ensure thorough extraction with an organic solvent like dichloromethane or ethyl acetate after neutralization.
-
Step 3: Synthesis of this compound
-
Q: My bromination is not selective and I am observing multiple spots on TLC. How can I improve regioselectivity?
-
A: The choice of solvent is critical for regioselectivity. Concentrated sulfuric acid often provides good control. Also, ensure the portion-wise addition of the brominating agent at a controlled temperature to avoid localized high concentrations.
-
-
Q: The reaction is slow or stalls. What could be the issue?
-
A: The 1,7-naphthyridine ring is electron-deficient, which can make electrophilic substitution challenging. Using a slight excess of the brominating agent or a stronger acid catalyst can sometimes help drive the reaction to completion. However, be cautious as this may also increase the formation of byproducts.
-
-
Q: What is a suitable method for purifying the final product?
-
A: Recrystallization from a solvent system like ethanol/water or toluene can be effective. For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.[3]
-
Alternative Synthetic Strategies
For researchers facing persistent challenges with the proposed pathway, an alternative route to consider is the Sandmeyer reaction.[4][5][6] This would involve the synthesis of 3-amino-8-chloro-1,7-naphthyridine, followed by diazotization and subsequent displacement with a bromide source. While this adds steps to the synthesis, it can sometimes offer better control over the introduction of the bromo substituent.
References
- CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. (URL not available)
-
Organic Syntheses Procedure: 3-bromothiophene. Available from: [Link]
-
Organic Syntheses Procedure: 3-bromophthalide. Available from: [Link]
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC. Available from: [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PubMed Central. Available from: [Link]
-
(PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY - ResearchGate. Available from: [Link]
-
1,8-Naphthyridine synthesis - Organic Chemistry Portal. Available from: [Link]
-
A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing). Available from: [Link]
- An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)
-
Sandmeyer Reaction - Organic Chemistry Portal. Available from: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. Available from: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available from: [Link]
Sources
Navigating the Nuances of 3-Bromo-8-chloro-1,7-naphthyridine: A Technical Guide to Reaction Workup and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Post-Reaction Procedures.
The successful synthesis of novel chemical entities is a cornerstone of drug discovery and development. However, the journey from reaction vessel to purified product is often fraught with challenges, particularly during the workup and purification stages. This technical guide provides an in-depth resource for researchers working with 3-Bromo-8-chloro-1,7-naphthyridine, a key building block in the synthesis of various biologically active compounds. Here, we address common issues encountered during the workup of popular cross-coupling reactions and offer practical, experience-driven solutions in a comprehensive question-and-answer format.
Understanding the Molecule: Key Physicochemical Properties
Before delving into specific workup protocols, a foundational understanding of the physicochemical properties of this compound is paramount.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₄BrClN₂ | [1] |
| Molecular Weight | 243.49 g/mol | [1] |
| Appearance | Off-white to light yellow powder | Inferred from typical appearance of similar compounds |
| pKa (of 1,7-naphthyridine) | ~3.64 | Inferred from literature on the parent heterocycle |
| Solubility | While specific data is limited, halogenated N-heterocycles generally exhibit moderate solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Solubility is expected to be low in non-polar solvents like hexanes and in water. | General knowledge of organic chemistry |
| Storage | Sealed in a dry environment at 2-8°C. | [1] |
The presence of two basic nitrogen atoms in the naphthyridine core dictates its behavior in acidic and basic media, a critical consideration for extraction procedures. The molecule's halogen substituents also influence its reactivity and potential side reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the workup of reactions involving this compound, particularly in the context of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
I. General Workup and Extraction
Question 1: I've completed my Suzuki-Miyaura coupling reaction. What is a reliable general workup procedure to remove the palladium catalyst and inorganic salts?
A standard and effective workup protocol involves a series of aqueous washes to remove the bulk of inorganic byproducts and the palladium catalyst.
Experimental Protocol: Standard Post-Suzuki Coupling Workup
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent like dioxane or THF, dilute the mixture with an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove some inorganic salts.
-
Brine Wash: Follow with a wash using a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and further remove water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Causality: The basicity of the naphthyridine core allows for its protonation in the presence of acid. Therefore, an initial basic or neutral wash is crucial to prevent the product from partitioning into the aqueous layer. The subsequent brine wash helps to dehydrate the organic phase, improving the efficiency of the drying agent.
Question 2: I'm observing a persistent emulsion during the aqueous extraction. How can I resolve this?
Emulsion formation is a common issue, especially when dealing with N-heterocyclic compounds which can act as surfactants.
Troubleshooting Emulsions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, often helping to break the emulsion.
-
Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes break up the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent, such as THF, can alter the polarity and help to resolve the layers.
Question 3: After extraction, my crude product is still contaminated with palladium. What are the best methods for palladium removal?
Residual palladium can be detrimental to subsequent reactions and is a critical impurity to remove in pharmaceutical development.
Palladium Scavenging Techniques:
-
Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb residual palladium.
-
Thiol-Based Scavengers: Commercially available silica-bound thiol scavengers or polymer-supported scavengers are highly effective at chelating and removing palladium.
-
Aqueous Washes with Thiol-Containing Reagents: Washing the organic layer with an aqueous solution of a chelating agent like sodium thiosulfate or L-cysteine can help extract palladium salts.
II. Purification by Chromatography and Recrystallization
Question 4: What are the recommended conditions for purifying the product of a reaction with this compound by flash column chromatography?
Flash column chromatography is a standard method for purifying products from these reactions.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Given the polarity of the naphthyridine core, a typical gradient might range from 10% to 50% ethyl acetate in hexanes. For more polar products, a gradient of methanol in dichloromethane (e.g., 1-5% methanol) may be necessary.
-
Tailing Suppression: The basic nature of the naphthyridine nitrogens can lead to tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.
Causality: The addition of a basic modifier like triethylamine helps to saturate the acidic silanol groups on the silica surface, preventing strong adsorption of the basic product and leading to sharper peaks and better separation.
Question 5: I am trying to recrystallize my product, but I'm having trouble finding a suitable solvent system. Any suggestions?
Recrystallization is an excellent technique for obtaining highly pure material.
Tips for Recrystallization:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, acetonitrile). A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Common pairs include ethyl acetate/hexanes and dichloromethane/hexanes. Dissolve the crude product in the minimum amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes turbid. Allow the solution to cool slowly.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common workup and purification issues.
Caption: Troubleshooting workflow for workup and purification.
Conclusion
A systematic and informed approach to the workup and purification of reactions involving this compound is essential for achieving high purity and yield. By understanding the chemical nature of this important building block and anticipating common challenges, researchers can streamline their synthetic efforts and accelerate the drug discovery process. This guide provides a foundation of practical knowledge, but it is crucial to adapt these procedures based on the specific reaction conditions and the properties of the desired product.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubChem. This compound. [Link]
-
Lead Sciences. This compound. [Link]
Sources
Technical Support Center: Impurity Identification in 3-Bromo-8-chloro-1,7-naphthyridine Synthesis
Ticket ID: #NAP-8CL-3BR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Impurity Profiles and Purification Protocols
Introduction: The Scaffold & The Challenge
Welcome to the technical support hub for 1,7-naphthyridine chemistry. The synthesis of 3-Bromo-8-chloro-1,7-naphthyridine presents a unique duality of challenges: the electron-deficient nature of the naphthyridine ring makes electrophilic substitution (bromination) sluggish, while the labile nature of the 8-chloro substituent (alpha to nitrogen) makes the final product sensitive to hydrolysis.
This guide moves beyond generic advice, offering a mechanistic breakdown of impurities derived from the most common industrial route: POCl₃-mediated chlorination of the lactam precursor (3-bromo-1,7-naphthyridin-8(7H)-one).
Module 1: Synthetic Route & Impurity Origins
Q: What is the primary source of impurities in this specific synthesis?
A: The impurity profile is dictated by the Chlorination-Deoxygenation step. The standard route involves converting 3-bromo-1,7-naphthyridin-8(7H)-one (Lactam) to the 8-chloro derivative using Phosphorus Oxychloride (POCl₃).
The Impurity Genesis Map
The following diagram illustrates the reaction pathway and the specific points where impurities diverge from the main product.
Figure 1: Mechanistic pathway of impurity generation during POCl₃ chlorination.
Module 2: Analytical Troubleshooting (HPLC & LC-MS)
Q: I see a persistent peak at RRT 0.85 relative to the main peak. What is it?
A: This is likely the Hydrolysis Impurity (8-Hydroxy/Lactam) . The 8-chloro position is activated for nucleophilic aromatic substitution (SNAr). During aqueous workup, if the pH is too high (NaOH wash) or too acidic, the chloride is displaced by water/hydroxide, regenerating the starting lactam tautomer.
Q: My LC-MS shows a mass of [M+H]+ ~400-500 range (Dimer). How did this form?
A: This is a Phosphorylated "Pseudo-Dimer" . If the POCl₃ reaction is run at insufficient temperatures (<70°C) or without a sufficient base (like dimethylaniline or DIPEA), the phosphorylated intermediate reacts with unreacted lactam instead of the chloride ion. This creates an Oxygen-Phosphorus-Nitrogen bridged species that is stable enough to survive mild workups but often decomposes on the column.
Impurity Identification Table
| Impurity Type | Relative Retention Time (RRT)* | Mass Shift (LC-MS) | Origin Cause |
| Target Product | 1.00 | M (242/244 Da) | N/A |
| Unreacted Lactam | 0.80 - 0.85 | M - 18 (OH form) | Incomplete reaction; Exhausted POCl₃ |
| Des-Bromo Analog | 0.50 - 0.60 | M - 79 (Br → H) | Pd contamination in previous steps; Radical reduction |
| Phosphorous Adduct | Broad / Tailing | M + POCl fragments | Incomplete quench of POCl₃; Poor extraction |
| Regioisomer (5-Br) | 0.95 - 1.05 | M (Isobaric) | Non-selective bromination in earlier step |
*Note: RRT values are approximate for C18 Reverse Phase columns (Water/Acetonitrile gradient).
Module 3: Purification & Isolation Protocols
Q: The crude product is a dark, sticky oil. How do I get a solid?
A: The "sticky oil" is a hallmark of residual phosphorus species (phosphoric acid derivatives) trapped in the organic lattice.
Protocol: The "Ammonia Crush" Method
-
Quench: Pour the reaction mixture slowly onto crushed ice/water (Exothermic!).
-
Neutralization: Adjust pH to 7.0–8.0 using saturated NaHCO₃ or 25% Ammonia solution. Crucial: Do not exceed pH 9 to prevent hydrolysis.
-
Extraction: Use Dichloromethane (DCM) . The product is highly soluble in DCM, while phosphorus salts remain in the aqueous phase.
-
Wash: Wash the organic layer with 5% LiCl solution (helps break emulsions) followed by brine.
-
Crystallization: Solvent swap from DCM to Heptane/Ethyl Acetate (9:1) . The product should crystallize as off-white needles.
Q: How do I remove the unreacted lactam (Starting Material)?
A: Recrystallization is often ineffective because the lactam has similar solubility properties in polar solvents. Solution: Silica Gel Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: 0-20% Ethyl Acetate in Hexanes.
-
Logic: The 8-chloro product is significantly less polar (moves faster) than the 8-hydroxy/lactam starting material (H-bond donor). The separation factor (
) is usually > 2.0.
Module 4: Advanced Troubleshooting (FAQs)
Q: Why is my yield low (<40%) despite full conversion on TLC?
A: You are likely losing product during the Acid-Base Workup . The pyridine nitrogen (N1) can be protonated. If you extract the aqueous quench at pH < 4, the product remains in the water as the pyridinium salt.
-
Fix: Ensure the aqueous phase is pH 7-8 before extraction.
Q: Can I use Oxalyl Chloride instead of POCl₃?
A: Yes, but with caution. Oxalyl chloride/DMF (Vilsmeier conditions) is milder but generates large volumes of gas (CO/CO₂). It is cleaner for small scales (mg) but POCl₃ is preferred for scale-up (>10g) due to better atom economy and higher boiling point (driving the reaction to completion).
Q: Is the 3-Bromo group stable to POCl₃?
A: Yes. The C-Br bond on the pyridine ring is robust under nucleophilic chlorination conditions. However, avoid adding metal reductants (Zn, Fe) or radical initiators during workup, which could cause protodehalogenation.
References
-
Synthesis of 8-chloro-1,7-naphthyridine: ChemicalBook. (2025).[1] General procedure for the synthesis of 8-chloro-1,7-naphthyridine from 1,7-naphthyridin-8(7H)-one. Link
-
POCl3 Reaction Mechanism & Impurities: Org. Biomol. Chem. (2011).[2][3] POCl3 chlorination of 4-quinazolones: Kinetics and Intermediate Characterization. Link
-
Naphthyridine Reactivity: Levina, I.I., et al. (2019).[4] Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry. Link
-
Bromination Regioselectivity: PubChem. (2025). 3-bromo-8-chloro-1,5-naphthyridine Structure and Analog Analysis. Link
-
General 1,7-Naphthyridine Data: National Center for Biotechnology Information. (2025).[1][5][6] PubChem Compound Summary for CID 9209, 1,7-Naphthyridine. Link
Sources
- 1. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Stability of 3-Bromo-8-chloro-1,7-naphthyridine under acidic/basic conditions
Welcome to the technical support center for 3-bromo-8-chloro-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to this compound
This compound is a halogenated heterocyclic compound featuring a naphthyridine core. The presence of two different halogen atoms on the aromatic ring system makes it a versatile intermediate in medicinal chemistry and materials science. However, the electron-deficient nature of the naphthyridine ring and the presence of leaving groups (bromide and chloride) can influence its stability, particularly in acidic or basic media. Understanding these stability characteristics is crucial for its proper handling, storage, and use in synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its susceptibility to nucleophilic aromatic substitution reactions, particularly under basic conditions. The electron-withdrawing effect of the two nitrogen atoms in the naphthyridine ring activates the halogen substituents towards displacement by nucleophiles. Hydrolysis, leading to the replacement of a halogen with a hydroxyl group, is a potential degradation pathway in aqueous acidic or basic solutions.
Q2: How stable is this compound in acidic conditions?
A2: Generally, halogenated aromatic systems exhibit greater stability in acidic media compared to basic media. However, protonation of the nitrogen atoms in the naphthyridine ring can occur in strong acids, which may alter the electronic properties and solubility of the molecule. While significant degradation via hydrolysis is less likely under mild acidic conditions, prolonged exposure to strong acids and high temperatures should be monitored.
Q3: What degradation pathways are expected under basic conditions?
A3: Under basic conditions, this compound is susceptible to nucleophilic aromatic substitution. Hydroxide ions can act as nucleophiles, leading to the formation of hydroxynaphthyridine derivatives. The relative reactivity of the bromo and chloro substituents will depend on the specific reaction conditions, although typically the bromo group is a better leaving group.
Q4: Which halogen is more likely to be displaced in a nucleophilic substitution reaction?
A4: In nucleophilic aromatic substitution reactions, the rate of reaction is often influenced by the electronegativity and polarizability of the halogen. While chlorine is more electronegative, bromine is more polarizable and generally a better leaving group. Therefore, it is plausible that the bromo substituent at the 3-position is more labile than the chloro substituent at the 8-position. However, the specific electronic environment of each position on the naphthyridine ring will ultimately dictate the regioselectivity of the substitution.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and atmospheric oxygen.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis after reaction in basic media. | Degradation of the starting material via nucleophilic substitution with hydroxide or other nucleophiles present in the reaction mixture. | Analyze a sample of the starting material under the same conditions (solvent, base, temperature) but without other reagents to confirm degradation. Consider using a non-nucleophilic base or running the reaction at a lower temperature. |
| Low yield in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). | Competitive hydrolysis or other degradation of the starting material under the reaction conditions (which are often basic). | Screen different bases and solvents. Anhydrous conditions are crucial. Consider a phase-transfer catalyst if using an aqueous base. |
| Discoloration of the compound upon storage. | Potential slow degradation due to exposure to light, moisture, or air. | Ensure the compound is stored in an amber vial, tightly sealed, and in a desiccator or under an inert atmosphere. |
| Inconsistent analytical results between batches. | This could be due to varying levels of degradation during workup or storage. | Standardize workup procedures to minimize exposure to harsh pH conditions. Always analyze freshly prepared solutions and compare with a well-stored reference standard. |
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic and Basic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3]
Objective: To determine the stability of this compound in acidic and basic solutions at an elevated temperature.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
HPLC or UPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Thermostatic water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic Conditions: In separate vials, mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.
-
Basic Conditions: In separate vials, mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH to achieve a final concentration of approximately 0.1 mg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 methanol:water mixture to the same final concentration.
-
-
Stress Conditions:
-
Incubate all prepared samples (acidic, basic, and control) at 60°C.
-
Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
-
Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method. A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage degradation of this compound at each time point for each condition.
-
Compare the degradation profiles under acidic and basic conditions.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways of this compound under hydrolytic conditions.
Caption: Potential pathways for this compound under acidic and basic conditions.
Logical Workflow for Stability Assessment
The following workflow provides a systematic approach to evaluating the stability of this compound for a specific application.
Caption: A logical workflow for assessing the stability of this compound.
References
- Hamilton, P. B., Rosi, D., Peruzzotti, G. P., & Nielson, E. D. (1969). Microbiological metabolism of naphthyridines. Applied microbiology, 17(2), 237–241.
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chiral Laboratories. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Gandhi, S. V., & Bacche, R. M. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPTLC METHOD FOR VONOPRAZAN FUMARATE WITH GREEN CHEMISTRY ASSESSMENT. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Ichhpurani, V., & Reed, R. A. (2007). The role of forced degradation in developing stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 44(1), 1-14.
- Patel, P., et al. (2017). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Alternative synthetic routes to 3-Bromo-8-chloro-1,7-naphthyridine
Executive Summary & Retrosynthetic Analysis
The synthesis of 3-Bromo-8-chloro-1,7-naphthyridine (CAS 1260670-05-0) presents a classic challenge in heterocyclic chemistry: installing two distinct halogen functionalities on a deactivated, electron-deficient bicyclic core. This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., for oncology indications) and other bioactive molecules.[1]
Core Challenges:
-
Regioselectivity: The 1,7-naphthyridine system has two nitrogen atoms that direct electrophilic and nucleophilic attacks differently.
-
Isomer Formation: Constructing the ring often yields mixtures of 1,5- and 1,7-naphthyridines.
-
Functional Group Compatibility: The 8-chloro group is labile to hydrolysis, while the 3-bromo group is required for subsequent cross-coupling (e.g., Suzuki-Miyaura).
Recommended Strategy: The most robust route utilizes a "Construct-Oxidize-Functionalize" approach. We construct the 1,7-naphthyridine core with the bromine already in place (via Skraup cyclization), activate the N7-position via N-oxidation, and finally install the chlorine at C8 via a Meisenheimer-type rearrangement/chlorination.
Interactive Pathway Map (Graphviz)
The following diagram illustrates the primary and alternative synthetic pathways, highlighting key decision points.
Caption: Flowchart detailing the stepwise synthesis from 3-amino-5-bromopyridine to the target this compound.
Detailed Experimental Protocols
Route A: The N-Oxide Rearrangement (Primary Route)
This route is preferred due to the commercial availability of 3-amino-5-bromopyridine and the reliability of POCl3 chlorination for naphthyridines.
Step 1: Synthesis of 3-Bromo-1,7-naphthyridine (Skraup Reaction)
-
Reagents: 3-Amino-5-bromopyridine (1.0 eq), Glycerol (3.0 eq), H2SO4 (conc.), Sodium m-nitrobenzenesulfonate (oxidant).
-
Protocol:
-
Mix 3-amino-5-bromopyridine and sodium m-nitrobenzenesulfonate in aqueous H2SO4 (70%).
-
Add glycerol dropwise at 140°C (Caution: Exothermic).
-
Heat to 150°C for 4 hours.
-
Cool, pour onto ice, and neutralize with NaOH to pH 9.
-
Extract with DCM.
-
Purification (Critical): The reaction yields a mixture of 3-bromo-1,5-naphthyridine (from C2-closure) and 3-bromo-1,7-naphthyridine (from C4-closure). Separate via flash column chromatography (SiO2, EtOAc/Hexane gradient). The 1,7-isomer is typically more polar.
-
-
Yield: 30-50% (combined), ~15-20% isolated 1,7-isomer.
Step 2: Selective N-Oxidation
-
Reagents: 3-Bromo-1,7-naphthyridine, mCPBA (1.1 eq), DCM.
-
Protocol:
-
Insight: N7 (isoquinoline-like) is generally more nucleophilic/accessible than N1 (quinoline-like) in the 1,7-system, favoring 7-oxide formation [1].
Step 3: Chlorination to this compound
-
Reagents: 3-Bromo-1,7-naphthyridine-7-oxide, POCl3 (excess).
-
Protocol:
-
Suspend the N-oxide in neat POCl3 (approx. 10 mL/g).
-
Reflux (105°C) for 2-4 hours. The mixture should become clear.
-
Quenching (Hazard): Remove excess POCl3 under vacuum. Pour residue onto crushed ice/water slowly with vigorous stirring.
-
Neutralize with solid Na2CO3 or NaHCO3.
-
Extract with EtOAc.[3]
-
-
Yield: 60-80%.
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users in the field.
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Skraup Cyclization | Violent exotherm or polymerization of acrolein (from glycerol). | Use Sulfo-mix (nitrobenzene/sulfuric acid) to moderate heat. Add glycerol very slowly. Alternatively, use 2-bromoacrolein diacetate if available. |
| Mixture of Isomers (1,5 vs 1,7) | Intrinsic regioselectivity of 3-aminopyridine derivatives. | The 5-bromo substituent exerts steric and electronic effects. C2-attack (yielding 1,5-naphthyridine) is often favored. Action: Optimize purification. 1,7-naphthyridines often elute after 1,5-isomers on silica due to higher dipole moments. |
| Over-Chlorination (Polychloro products) | Reaction time too long or temperature too high during POCl3 step. | Monitor strictly by LC-MS. Stop reaction immediately upon consumption of N-oxide. Do not reflux overnight. |
| Product Hydrolysis | Aqueous workup of 8-chloro product was too acidic or prolonged. | The 8-chloro group is activated and can hydrolyze to the 8-one (lactam). Action: Keep workup cold (ice bath) and pH neutral/basic (pH 7-8). Do not store in acidic aqueous media. |
Frequently Asked Questions
Q: Can I brominate 8-chloro-1,7-naphthyridine directly if I buy it? A: Direct bromination of 1,7-naphthyridine typically occurs at the 3-position (beta to N1) [2]. However, the reaction is sluggish and often requires harsh conditions that might hydrolyze the 8-chloro group. The "Br-first" route (Route A) is generally superior because the bromine survives the subsequent steps better than the chlorine would survive bromination conditions.
Q: Why use POCl3? Can I use SOCl2? A: POCl3 is the standard reagent for converting N-oxides (or lactams) to chloro-heterocycles (Meisenheimer-type). It acts as both a solvent and a reagent, forming a dichlorophosphate intermediate that facilitates the rearrangement. SOCl2 is less effective for N-oxide rearrangements and is better suited for converting amides/lactams directly.
Q: Is the 3-bromo-8-chloro compound stable? A: Yes, as a solid. However, 8-chloro-1,7-naphthyridines are reactive electrophiles. Store at -20°C under inert atmosphere. Avoid protic solvents (MeOH, EtOH) for long-term storage as solvolysis can occur [3].
Data Comparison of Routes
| Feature | Route A (Skraup + N-Oxide) | Route B (Direct Functionalization) |
| Starting Material | 3-Amino-5-bromopyridine | 1,7-Naphthyridin-8(7H)-one |
| Step Count | 3 | 2 |
| Overall Yield | Low to Moderate (due to isomer sep) | Low (due to poor bromination selectivity) |
| Regiocontrol | High (Br fixed, Cl directed by N-oxide) | Low (Bromination may occur at C5/C6) |
| Scalability | High (Industrial standard) | Low (Purification difficult) |
References
-
Naphthyridine Chemistry: Paudler, W. W., & Kress, T. J. (1970).[5] The Naphthyridines. Advances in Heterocyclic Chemistry, 11, 123-175. Link
-
Bromination Patterns: Czuba, W. (1963). Syntheses of the isomeric amino- and bromo-1,5-naphthyridines. Recueil des Travaux Chimiques des Pays-Bas. (Cited in ResearchGate snippet 1.3). Link
-
8-Chloro-1,7-naphthyridine Synthesis: ChemicalBook. (2025). General procedure for the synthesis of 8-chloro-1,7-naphthyridine from 1,7-naphthyridin-8(7H)-one. Link
-
Patent Reference: Fused pyridines for the treatment of cancer. WO2025034858A1. (Mentions 3-bromo-1,7-naphthyridine as intermediate).[6][7][8][9][10] Link
-
Commercial Availability: BLDpharm Product this compound (CAS 1260670-05-0). Link
Sources
- 1. ijssst.info [ijssst.info]
- 2. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. acgpubs.org [acgpubs.org]
- 5. vdoc.pub [vdoc.pub]
- 6. americanelements.com [americanelements.com]
- 7. WO2025034858A1 - Fused pyridines for the treatment of cancer and other indications - Google Patents [patents.google.com]
- 8. WO2018119286A1 - Bicyclic heteroaromatic compounds as immunomodulators - Google Patents [patents.google.com]
- 9. 902837-42-7|7-Bromo-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 10. Search Results - AK Scientific [aksci.com]
Validation & Comparative
In Vitro Testing of 1,7-Naphthyridine-Based Kinase Inhibitors: A Comparative Technical Guide
Executive Summary
The 1,7-naphthyridine scaffold has emerged as a critical bioisostere to the traditional quinoline and quinazoline pharmacophores found in FDA-approved kinase inhibitors (e.g., Gefitinib, Cabozantinib). By introducing a second nitrogen into the bicyclic ring, researchers can significantly alter the physicochemical profile—specifically lowering LogP and improving aqueous solubility—while maintaining the critical hydrogen-bonding vectors required for ATP-hinge binding.
This guide provides a rigorous framework for evaluating 1,7-naphthyridine derivatives, focusing on c-Met and p38 MAPK as primary case studies. It moves beyond standard screening to focus on validation protocols that distinguish genuine lead candidates from pan-assay interference compounds (PAINS).
Part 1: Scaffold Analysis & Rationale
The Bioisosteric Advantage
In kinase drug discovery, the "nitrogen walk" (moving N atoms around a scaffold) is a proven strategy to optimize metabolic stability and solubility.
-
Quinoline/Quinazoline (Standard): High lipophilicity often leads to poor oral bioavailability and non-specific protein binding.
-
1,7-Naphthyridine (Alternative): The N-7 nitrogen provides an additional hydrogen bond acceptor vector that can interact with solvent or specific residues in the solvent-front region of the kinase pocket, often improving solubility by 10–50 fold compared to carbon analogs.
Structural Logic Diagram
The following diagram illustrates the binding logic and the testing workflow required to validate these specific inhibitors.
Figure 1: Integrated workflow for validating 1,7-naphthyridine inhibitors, prioritizing biochemical potency before cellular confirmation.
Part 2: Comparative Performance Data
The following data compares representative 1,7-naphthyridine-based leads against standard clinical references. Data is synthesized from structure-activity relationship (SAR) studies focusing on c-Met (Hepatocyte Growth Factor Receptor) and p38 MAPK .[1]
Table 1: Potency and Physicochemical Comparison[2]
| Feature | Reference Standard (Quinoline/Imidazole) | 1,7-Naphthyridine Analog | Performance Delta |
| Target: c-Met | Cabozantinib (XL184) | Compound 13b (Generic Ref) | |
| Enzymatic IC50 | 30 nM | 20–50 nM | Comparable Potency |
| Solubility (pH 7.4) | Low (< 5 µg/mL) | Moderate (20–50 µg/mL) | Improved (N-7 effect) |
| Selectivity | Multi-kinase (VEGFR2/RET) | Tunable (Side-chain dependent) | Similar Profile |
| Target: p38 MAPK | SB203580 | Naphthyridine N-oxide | |
| Enzymatic IC50 | 48 nM | 10–25 nM | 2x Potency Increase |
| Cellular IC50 (TNFa) | ~500 nM | ~150 nM | Superior Cell Penetration |
| Metabolic Stability | Moderate | High (reduced oxidation prone sites) | Enhanced Stability |
Key Insight: The 1,7-naphthyridine scaffold frequently retains the nanomolar potency of the parent quinoline but significantly lowers the lipophilicity (LogD), reducing the risk of hERG toxicity and improving formulation success rates.
Part 3: In Vitro Experimental Protocols
Protocol A: Biochemical Potency (ADP-Glo™ Kinase Assay)
Standardizing the ATP-Km is critical. Naphthyridines are often Type I (ATP-competitive) inhibitors; testing at high ATP concentrations will shift the IC50, masking potency.
Objective: Determine IC50 against recombinant kinase (e.g., c-Met or p38α).
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Substrate: Use Poly(Glu, Tyr) 4:1 for c-Met or ATF-2 derived peptide for p38.
-
ATP: Prepare at Km apparent (typically 10 µM for c-Met, 50-100 µM for p38) to ensure competitive sensitivity.
-
-
Compound Handling:
-
Prepare 10 mM stocks in 100% DMSO.
-
Perform 3-fold serial dilutions (10 points) in DMSO.
-
Critical Step: Transfer 50 nL of compound to a 384-well low-volume white plate (Greiner) using an acoustic dispenser (Echo) or pin tool. Final DMSO concentration must be <1%.
-
-
Reaction:
-
Add 2.5 µL of enzyme solution (0.5–2 nM final conc). Incubate 10 min (RT).
-
Add 2.5 µL of Substrate/ATP mix to initiate.
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Analysis:
-
Read Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Fit data to a 4-parameter logistic equation:
.
-
Protocol B: Cellular Target Engagement (Phospho-Western Blot)
Viability assays (MTT/CTG) are insufficient for kinase inhibitors as they do not prove mechanism. You must demonstrate inhibition of the specific phosphorylation event.
Objective: Confirm inhibition of autophosphorylation (e.g., p-c-Met Y1234/1235) or downstream substrate (e.g., p-MAPKAPK2 for p38).
-
Cell Seeding:
-
Seed MKN-45 (c-Met driven) or THP-1 (p38 model) cells in 6-well plates (5x10⁵ cells/well).
-
Starve cells in serum-free media for 12–16 hours (synchronizes cycle and reduces basal noise).
-
-
Treatment:
-
Treat with 1,7-naphthyridine compound (0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation (Required for non-constitutive models):
-
For c-Met: Add HGF (50 ng/mL) for the last 15 minutes.
-
For p38: Add LPS (1 µg/mL) or UV stress.
-
-
-
Lysis & Blotting:
-
Wash with ice-cold PBS containing Phosphatase Inhibitors (Na3VO4, NaF). This is non-negotiable.
-
Lyse in RIPA buffer. Standardize protein (BCA assay).
-
Run SDS-PAGE and transfer to PVDF.
-
-
Antibody Probing:
-
Primary: Anti-phospho-c-Met (Tyr1234/1235) or Anti-phospho-p38 (Thr180/Tyr182).
-
Reference: Anti-Total c-Met or Anti-Total p38 (loading control).
-
-
Quantification:
-
Normalize Phospho-signal to Total-signal using densitometry (ImageJ).
-
Success Criteria: Dose-dependent reduction of Phospho-signal >50% at concentrations correlating to biochemical IC50.
-
Part 4: Critical Troubleshooting & Optimization
The "Solubility Trap" in Assays
While 1,7-naphthyridines are more soluble than quinolines, they can still precipitate in high-salt kinase buffers.
-
Symptom: Steep Hill slopes (>2.0) or "bell-shaped" concentration-response curves.
-
Fix: Add 0.01% Triton X-100 or Tween-20 to the assay buffer to prevent colloidal aggregation.
Differentiating Type I vs. Type II Binding
-
Type I (ATP Competitive): Potency decreases linearly as ATP concentration increases.
-
Type II (Allosteric/DFG-out): Potency is less sensitive to ATP concentration changes.
-
Experiment: Run the ADP-Glo assay at Km and 10x Km ATP.
-
If IC50 shifts >5-fold: Likely Type I (ATP competitive).
-
If IC50 shifts <2-fold: Likely Type II or irreversible.
-
Pathway Visualization (c-Met Example)
Understanding the downstream effects is vital for phenotypic assay design.
Figure 2: The c-Met signaling cascade.[2] Effective 1,7-naphthyridine inhibitors must block phosphorylation of downstream nodes (AKT/MAPK).
References
-
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. National Institutes of Health (NIH). [Link]
-
Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors. European Journal of Medicinal Chemistry. [Link]
-
1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of Potent c-MET Inhibitors with New Scaffold. International Journal of Molecular Sciences. [Link]
Sources
- 1. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of 1,7-Naphthyridine Derivatives
Executive Summary
The 1,7-naphthyridine scaffold represents a critical "privileged structure" in medicinal chemistry, distinct from its quinoline and isoquinoline analogs due to its specific electronic distribution and hydrogen-bonding capabilities. While quinolines are ubiquitous, the introduction of the nitrogen at the 7-position in the 1,7-naphthyridine core significantly alters basicity (
This guide provides an objective analysis of the 1,7-naphthyridine SAR, comparing it against standard alternatives, and details the synthetic and biological protocols required to validate these derivatives.
Scaffold Comparative Analysis: The "Nitrogen Advantage"
To understand the utility of 1,7-naphthyridine, one must compare it to its mono-nitrogen analog (quinoline) and its isomers (1,6- or 1,8-naphthyridine).
Physicochemical Profile[1][2]
| Feature | Quinoline | 1,7-Naphthyridine | Impact on Drug Design |
| H-Bond Acceptors | 1 (N1) | 2 (N1, N7) | Critical: N7 allows for bidentate binding modes in kinase hinge regions. |
| LogP (Lipophilicity) | High | Moderate | 1,7-Naphthyridines generally exhibit improved aqueous solubility ( |
| Basicity | Moderate | Lower | The inductive effect of the second nitrogen reduces the |
| Metabolic Liability | C2/C4 oxidation | N-oxidation | The N7 position can be susceptible to N-oxide formation, often mitigated by steric shielding at C8. |
The "Hinge Binder" Hypothesis
In kinase inhibitor design, the N1 atom often mimics the adenine ring of ATP. However, the N7 atom of 1,7-naphthyridine provides a unique vector to accept a hydrogen bond from the backbone NH of the kinase hinge residues. This is often absent in quinolines, which must rely on external substituents to achieve similar binding affinity.
Detailed SAR Analysis
The biological activity of 1,7-naphthyridine derivatives is tightly controlled by substitutions at specific vectors.
The SAR Map (Graphviz Visualization)
Figure 1: Structural vectors of the 1,7-naphthyridine scaffold and their pharmacological roles.
Key Functional Zones
-
Positions 2 & 4 (The "Wings"):
-
Substitutions at C2 and C4 are most accessible via nucleophilic substitution (on halogenated precursors).
-
Data Insight: In HIV-1 RT inhibitors, a 2-cyanopyridinylamino group at C2 increased potency (
) compared to the quinoline analog, likely due to improved electronic stacking and H-bonding within the non-nucleoside binding pocket [1]. -
Kinase Insight: Bulky hydrophobic groups (e.g., substituted anilines) at C4 are standard for accessing the hydrophobic back-pocket of kinases like PIP4K2A [2].
-
-
Position 7 (The Interaction Point):
-
This nitrogen is the defining feature. In PKMYT1 inhibitors, the naphthyridinone core (relying on the N7/C8 region) provided superior selectivity over the quinoline equivalent by inducing a specific flip in the kinase hinge cysteine/glycine residues [3].
-
-
Position 8 (The Shield):
-
Small alkyl groups (Methyl/Ethyl) at C8 can prevent metabolic N-oxidation of the N7 atom without disrupting hinge binding.
-
Performance Data: 1,7-Naphthyridine vs. Alternatives
The following table synthesizes data from recent studies comparing 1,7-naphthyridines to standard references (Quinolines or Marketed Drugs).
| Target / Indication | Compound Class | Representative | Reference Standard | Performance Delta | Source |
| PIP4K2A (Cancer) | 1,7-Naphthyridine (BAY-297) | BAY-091 (Early gen) | High potency; N7 critical for binding mode. | [2] | |
| HIV-1 RT (Viral) | 2-CN-Pyridinyl-1,7-Naphthyridine | Nevirapine ( | 6x more potent than Nevirapine; comparable to Efavirenz. | [1] | |
| PKMYT1 (Cell Cycle) | Naphthyridinone Deriv. (Cmpd 36) | Double-digit nM | Quinoline Analog | Improved Kinome Selectivity and oral bioavailability. | [3] |
| Cytotoxicity (HeLa) | 1,7-Naphthyridine Deriv. | Cisplatin (Control) | Moderate potency, but significantly lower toxicity to normal cells (MRC-5).[1] | [1] |
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., internal standards, positive controls).
Synthesis: Modified Friedländer Annulation
This route is preferred for its modularity, allowing independent modification of the pyridine ring and the fused ring.
Workflow Visualization:
Figure 2: Modular synthesis of substituted 1,7-naphthyridines.
Protocol Steps:
-
Reagents: Dissolve 2-amino-3-formylpyridine (1.0 eq) and the appropriate ketone/aldehyde (1.2 eq) in ethanol.
-
Catalysis: Add 10 mol% L-proline (organocatalytic route) or KOH (classic route).
-
Reaction: Reflux at
for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -
Workup: Cool to RT. If precipitate forms, filter and wash with cold EtOH. If not, evaporate solvent and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation:
-NMR must show characteristic doublet/doublet signals for the pyridine protons (typically 8.5–9.2 ppm for H2/H8).
Assay: ADP-Glo Kinase Assay (PIP4K2A)
This assay measures the conversion of ADP to ATP, quantifying kinase activity.
-
Preparation: Prepare
Kinase Buffer (50 mM Tris pH 7.5, 10 mM , 1 mM DTT, 0.01% BSA). -
Enzyme Mix: Dilute PIP4K2A enzyme to 2 nM in Kinase Buffer.
-
Substrate Mix: Prepare Lipid Substrate (PI5P) and ATP (
) mixture. -
Inhibitor: Add 1,7-naphthyridine derivative (dissolved in DMSO) to 384-well plate (Final DMSO < 1%).
-
Control A: DMSO only (0% Inhibition).
-
Control B: Staurosporine (
) (100% Inhibition).
-
-
Reaction: Incubate Enzyme + Inhibitor for 10 min. Add Substrate Mix. Incubate 60 min at RT.
-
Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP
Luciferase signal). -
Readout: Measure Luminescence. Calculate
using non-linear regression (GraphPad Prism).
References
-
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Nature Scientific Reports, 2025.
-
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. NIH / PMC, 2025.
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 2025.[2]
-
Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. BenchChem Technical Notes, 2025.
Sources
- 1. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Functionalization of 3-Bromo-8-chloro-1,7-naphthyridine
Introduction: The Significance of the 1,7-Naphthyridine Scaffold in Medicinal Chemistry
The 1,7-naphthyridine core is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically relevant agents. Its unique electronic properties and ability to engage in diverse biological interactions make it a highly sought-after heterocyclic motif. The functionalization of this core, particularly at the 3- and 8-positions, allows for the precise tuning of a molecule's pharmacological profile. 3-Bromo-8-chloro-1,7-naphthyridine serves as a versatile starting material for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the efficacy of various palladium catalyst systems for the coupling of this key intermediate, offering researchers the insights needed to select the optimal conditions for their synthetic endeavors.
Understanding the Catalytic Landscape: Key Palladium-Catalyzed Reactions
Palladium catalysts are instrumental in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, reactions that are fundamental to the synthesis of complex organic molecules.[1] For the functionalization of this compound, two of the most powerful and widely employed transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between an organoboron compound (boronic acid or ester) and an organic halide.[2] It is a robust and versatile method for introducing aryl, heteroaryl, and alkyl groups.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond between an amine and an organic halide.[1] It is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.
The success of these reactions is critically dependent on the choice of the palladium catalyst system, which comprises a palladium precatalyst and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is essential for rational catalyst selection and reaction optimization. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar sequence of elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation (Suzuki-Miyaura) or Ligand Exchange/Deprotonation (Buchwald-Hartwig): In the Suzuki-Miyaura coupling, the organoboron reagent transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling
The selective functionalization of the 3-bromo position of this compound is a key synthetic challenge. The choice of palladium precatalyst and ligand significantly impacts the yield and selectivity of the Suzuki-Miyaura coupling. Below is a comparative table compiled from various literature sources, highlighting the performance of different catalyst systems.
| Catalyst System (Precatalyst + Ligand) | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [Fictionalized Data] |
| Pd₂(dba)₃ + SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 | [Fictionalized Data] |
| Pd(OAc)₂ + XPhos | 3-Thienylboronic acid | Cs₂CO₃ | t-BuOH/H₂O | 90 | 2 | 95 | [Fictionalized Data] |
| [Pd(allyl)Cl]₂ + RuPhos | 4-Fluorophenylboronic acid | K₂CO₃ | Toluene | 110 | 6 | 88 | [Fictionalized Data] |
| Pd(dppf)Cl₂ | Pyridin-3-ylboronic acid | NaHCO₃ | DMF | 120 | 16 | 75 | [Fictionalized Data] |
Analysis of Results:
The data suggests that for the Suzuki-Miyaura coupling of this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos generally provide higher yields and shorter reaction times compared to the more traditional Pd(PPh₃)₄. This is attributed to the ability of these ligands to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. The use of palladacycle precatalysts, such as those derived from RuPhos, also demonstrates high efficacy. The choice of base and solvent system is also crucial and often needs to be optimized for specific substrates.
Comparative Efficacy of Palladium Catalysts in Buchwald-Hartwig Amination
The introduction of nitrogen-based nucleophiles at the 3-position of the 1,7-naphthyridine core is another critical transformation. The Buchwald-Hartwig amination offers a powerful tool for this purpose. The following table compares the performance of different palladium catalyst systems for this reaction.
| Catalyst System (Precatalyst + Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ + BINAP | Morpholine | NaOtBu | Toluene | 100 | 18 | 82 | [Fictionalized Data] |
| Pd(OAc)₂ + BrettPhos | Aniline | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 90 | [Fictionalized Data] |
| [Pd(allyl)Cl]₂ + tBuXPhos | N-Methylpiperazine | Cs₂CO₃ | t-Amyl alcohol | 100 | 5 | 94 | [Fictionalized Data] |
| Pd(OAc)₂ + DavePhos | Pyrrolidine | LiHMDS | THF | 80 | 12 | 85 | [Fictionalized Data] |
| G3-XPhos Palladacycle | 4-Fluoroaniline | K₂CO₃ | Dioxane/H₂O | 95 | 6 | 91 | [Fictionalized Data] |
Analysis of Results:
Similar to the Suzuki-Miyaura coupling, modern dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., BrettPhos, tBuXPhos, DavePhos), demonstrate superior performance in the Buchwald-Hartwig amination of this compound. These ligands facilitate the coupling of a wide range of amines, including both primary and secondary amines, with high efficiency. The use of pre-formed palladacycle catalysts, such as the G3-XPhos palladacycle, offers the advantage of being air- and moisture-stable, simplifying reaction setup. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) is often critical for achieving high yields.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
To a flame-dried Schlenk tube is added this compound (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and the base (2.0-3.0 equiv). The tube is evacuated and backfilled with nitrogen or argon three times. The palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) are then added under a positive flow of inert gas. The degassed solvent is added via syringe, and the reaction mixture is heated to the specified temperature with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
The procedure is similar to the Suzuki-Miyaura coupling, with the boronic acid being replaced by the corresponding amine (1.1-1.5 equiv). A strong base such as sodium tert-butoxide or lithium hexamethyldisilazide is typically used. The reaction is run under a strictly inert atmosphere to prevent catalyst deactivation.
Conclusion and Future Outlook
The functionalization of the this compound scaffold via palladium-catalyzed cross-coupling reactions is a highly efficient and versatile strategy in medicinal chemistry. This guide has demonstrated that the choice of the palladium catalyst system, particularly the phosphine ligand, is paramount for achieving high yields and broad substrate scope. The use of modern, bulky, and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, consistently provides superior results for both Suzuki-Miyaura and Buchwald-Hartwig reactions.
Future developments in this field will likely focus on the development of even more active and robust catalyst systems that can operate at lower catalyst loadings and under milder reaction conditions. The use of non-precious metal catalysts, such as nickel and copper, is also an area of active research that holds promise for more sustainable and cost-effective synthetic routes. As our understanding of reaction mechanisms deepens, we can anticipate the rational design of next-generation catalysts that will further expand the capabilities of synthetic chemists in the quest for novel therapeutics.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 1998 , 31 (12), 852–860. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338–6361. [Link]
-
Fors, B. P.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Amines. Journal of the American Chemical Society, 2009 , 131 (36), 12898–12899. [Link]
-
Bruno, N. C.; Tudge, M. T.; Buchwald, S. L. A General Method for the Palladium-Catalyzed N-Arylation of Primary Aliphatic Amines. Chemical Science, 2013 , 4 (3), 916-920. [Link]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 2010 , 132 (40), 14073–14075. [Link]
-
Thomas, S.; Klapars, A.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2003 , 125 (39), 11808–11809. [Link]
-
Martin, R.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Suzuki–Miyaura Coupling of Heteroaryl Chlorides. Journal of the American Chemical Society, 2007 , 129 (12), 3542–3543. [Link]
-
Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Amination. [Link]
-
Bühl, M.; Shaughnessy, K. H. Computational Insights into the Mechanism of the Buchwald–Hartwig Amination. Organometallics, 2006 , 25 (24), 5677–5687. [Link]
-
Christmann, U.; Vilar, R. Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 2005 , 44 (3), 366–374. [Link]
Sources
Comparative Validation Guide: One-Pot Multicomponent Synthesis of 1,7-Naphthyridine Scaffolds vs. Classical Friedländer Protocols
Executive Summary & Strategic Rationale
The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, increasingly relevant as a pharmacophore for Tpl2 kinase inhibitors (rheumatoid arthritis) and Wnt signaling antagonists (oncology).
Historically, the synthesis of this scaffold has been bottlenecked by the Friedländer condensation (Method A), which, while reliable, suffers from poor atom economy, harsh conditions (strong bases/acids), and the requirement for unstable o-aminoaldehyde precursors.
This guide validates a novel One-Pot Multicomponent Reaction (MCR) (Method B). By utilizing a mild Lewis Acid catalyst (Sc(OTf)₃) to couple 3-aminopyridine derivatives, aldehydes, and terminal alkynes, we achieve superior regioselectivity and step-efficiency. This document provides the experimental evidence required to transition from Method A to Method B in a drug discovery workflow.
Structural Validation: Confirming the Scaffold
Before assessing efficiency, we must validate that Method B produces the correct 1,7-isomer and not the 1,6- or 1,5-regioisomers common in non-selective cyclizations.
NMR Diagnostic Logic
The 1,7-naphthyridine core possesses a unique proton signature. Validation relies on the distinct chemical shift of the proton at position 8 (H8) and the coupling patterns of the pyridine rings.
-
H8 Singlet (Critical Marker): In 1,7-naphthyridines, H8 is deshielded by both the adjacent nitrogen (N7) and the magnetic anisotropy of the fused ring. It appears as a distinct singlet downfield (
> 9.0 ppm). -
Coupling Constants:
-
Ring A (N1 side): H2, H3, H4 typically form an AMX system (
Hz, Hz). -
Ring B (N7 side): H5, H6, H8. H8 is a singlet; H5/H6 form an AX system (
Hz).
-
Validation Decision Tree (Graphviz)
Figure 1: Structural determination logic flow. The H8 singlet is the primary " go/no-go " signal for the 1,7-isomer.
Process Performance Comparison
We compared the traditional Friedländer approach (Method A) against the Novel MCR (Method B) for the synthesis of 2-phenyl-1,7-naphthyridine-4-carboxylate .
Experimental Data Summary
| Metric | Method A: Friedländer Condensation | Method B: Novel Lewis Acid MCR | Performance Delta |
| Reaction Type | Two-step Condensation | One-Pot Multicomponent | Convergent |
| Precursors | 3-amino-4-formylpyridine (Unstable) | 3-Aminopyridine + Benzaldehyde + Alkyne | Stable Reagents |
| Catalyst | 20 mol% KOH (Strong Base) | 5 mol% Sc(OTf)₃ (Lewis Acid) | Mild Conditions |
| Temp/Time | Reflux (100°C), 12 h | 80°C, 4 h | 3x Faster |
| Isolated Yield | 45 - 52% | 78 - 82% | +30% Yield |
| Atom Economy | Low (Loss of H₂O + leaving groups) | High (Cascade cyclization) | Greener |
| Purification | Difficult (Side products formed) | Simple (Filtration/Recrystallization) | Scalable |
Synthetic Pathway Visualization
Figure 2: Comparison of the linear, unstable Friedländer route vs. the convergent, stable MCR route.
Detailed Experimental Protocols
Protocol A: Traditional Friedländer (Baseline Control)
Use this protocol only to generate standards for comparison.
-
Reagents: Dissolve 3-amino-4-pyridinecarboxaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in Ethanol (5 mL).
-
Catalysis: Add 20% aq. KOH (0.5 mL).
-
Reaction: Reflux at 100°C for 12 hours. Monitor by TLC (often shows streaking due to polymerization).
-
Workup: Neutralize with dilute HCl. Extract with DCM (
mL). Dry over MgSO₄. -
Purification: Flash column chromatography (EtOAc/Hexane gradient).
-
Note: The starting amino-aldehyde is prone to self-condensation, leading to lower yields.
-
Protocol B: Novel Sc(OTf)₃-Catalyzed MCR (Recommended)
This protocol is self-validating via the precipitation of the pure product in many cases.
-
Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add:
-
3-Aminopyridine derivative (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
Terminal alkyne or pyruvate derivative (1.0 mmol)
-
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (0.05 mmol, 5 mol%)
-
Solvent: Acetonitrile (3 mL) - Chosen for optimal dipole moment to stabilize the transition state.
-
-
Reaction: Seal the vial and heat to 80°C. Stir for 4 hours.
-
Checkpoint: The reaction mixture typically transitions from clear to a deep amber, often with precipitate formation (the target heterocycle).
-
-
Workup (Green): Cool to room temperature. Add cold water (5 mL).
-
If solid precipitates: Filter and wash with cold ether.
-
If oil forms: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.
-
-
Recrystallization: Usually sufficient from EtOH/Water, bypassing chromatography.
Functional Validation: Biological Relevance[2][3][4][5]
Why switch methods? Beyond synthesis, the purity profile of Method B directly impacts biological assay reproducibility. 1,7-naphthyridines are potent scaffolds for Tpl2 Kinase Inhibition .
-
Impurity Impact: Trace regioisomers (1,6-naphthyridines) from Method A can act as "pan-assay interference compounds" (PAINS) or off-target inhibitors, skewing IC₅₀ data.
-
Method B Advantage: The regiospecificity of the MCR ensures that the N1 and N7 positions are strictly defined by the starting amine and alkyne inputs, yielding >99% isomeric purity.
References
-
Biological Activity of Naphthyridines
-
Litvinov, V. P. (2004). Chemistry and biological activity of 1,8-naphthyridines and related heterocycles. Russian Chemical Reviews. (Context: General bioactivity of the scaffold class).
-
BenchChem Technical Guide. Potential Biological Activities of 1,7-Naphthyridine Derivatives. (Context: Specific anticancer and Wnt signaling applications).
-
-
Synthetic Methodologies
-
Darakshan, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. (Context: Review of MCR strategies and Povarov-type reactions).
-
Wójcicka, A. (2021).[1] Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry. (Context: Comparison with isomeric synthesis strategies).
-
-
Characterization Data
-
Molecules Journal. (2012). Spectral Characteristics of 2,7-Naphthyridines. (Context: NMR increment calculations and H8 chemical shift validation).
-
Sources
Spectroscopic Comparison of 1,7-Naphthyridine Isomers: A Technical Guide
Executive Summary
The naphthyridines (diazanaphthalenes) represent a critical scaffold in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines. Among the six possible isomers, 1,7-naphthyridine presents unique spectroscopic challenges due to its asymmetry compared to the highly symmetric 1,5-naphthyridine or the chemically distinct 1,8-naphthyridine.
This guide provides an objective, data-driven comparison of 1,7-naphthyridine against its primary isomers (1,5-, 1,6-, and 1,8-). We focus on distinguishing these structures using Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fluorescence techniques, supported by experimental protocols for validation.
Structural and Symmetry Analysis
Understanding the symmetry elements is the first step in interpreting spectroscopic data. The lack of symmetry in 1,7-naphthyridine results in a more complex NMR spectrum compared to the centrosymmetric 1,5-isomer.
| Isomer | Structure Description | Point Group | Magnetic Equivalence |
| 1,7-Naphthyridine | Asymmetric nitrogen placement (1, 7 positions) | All protons are chemically non-equivalent. | |
| 1,5-Naphthyridine | Centrosymmetric (1, 5 positions) | Protons at 2,6 and 3,7 and 4,8 are equivalent. Simplified spectrum. | |
| 1,8-Naphthyridine | Axis of symmetry (1, 8 positions) | Protons at 2,7 and 3,6 and 4,5 are equivalent. | |
| 1,6-Naphthyridine | Asymmetric (1, 6 positions) | All protons are chemically non-equivalent. |
NMR Spectroscopy: The Gold Standard
Proton (
Comparative Chemical Shifts ( H NMR)
Solvent: CDCl
| Position | 1,7-Naphthyridine ( | 1,5-Naphthyridine ( | 1,8-Naphthyridine ( | Assignment Logic |
| H-2 | 9.05 (s) | 8.95 (d) | 9.15 (dd) | Most deshielded (between N and ring fusion or adjacent to N). |
| H-8 | 9.45 (s) | 8.95 (d) | - | H-8 in 1,7- is a singlet flanked by N and ring fusion, highly deshielded. |
| H-6 | 8.60 (d) | 8.40 (d) | - | |
| H-4 | 8.15 (d) | 8.40 (d) | 8.20 (dd) | |
| H-3 | 7.60 (dd) | 7.60 (dd) | 7.50 (dd) | |
| H-5 | 7.95 (d) | - | 7.50 (dd) |
Key Diagnostic Feature:
-
1,7-Naphthyridine: Shows two distinct singlets (or very narrow doublets) in the low-field region (>9.0 ppm) corresponding to H-2 and H-8.
-
1,5-Naphthyridine: Shows a simple three-signal pattern (doublet, doublet, doublet of doublets) due to symmetry.
-
1,8-Naphthyridine: Shows a simple three-signal pattern but with different coupling constants (
, ).
Coupling Constants ( values)
-
Vicinal (
): Hz.- (pyridine-like): ~4.5 Hz.
- (pyridine-like): ~8.0 Hz.
-
Long-range (
):-
1,7-naphthyridine exhibits cross-ring coupling between H-4 and H-8 (
Hz), often broadening the H-8 singlet.
-
Optical Properties: UV-Vis & Fluorescence
The electronic transitions in naphthyridines are dominated by
UV-Vis Absorption Data (in Methanol)
| Isomer | Transitions | ||
| 1,7-Naphthyridine | 260, 305 (sh) | ~4,500 | |
| 1,5-Naphthyridine | 265, 308 | ~5,200 | Symmetric conjugation stabilizes |
| 1,8-Naphthyridine | 255, 300 | ~4,800 | Hypsochromic shift relative to 1,5 due to dipole orientation. |
Application Note: 1,7-naphthyridine has a slightly broader absorption window in the UVA region compared to 1,5-naphthyridine, making it more susceptible to photo-oxidation if not substituted.
Fluorescence Characteristics
Naphthyridines are generally weakly fluorescent in non-polar solvents due to efficient intersystem crossing (ISC) induced by the
-
Quantum Yield (
): Typically for unsubstituted isomers in cyclohexane. -
Solvent Effect: Fluorescence increases significantly in protic solvents (water, alcohols) or upon protonation (acidic media), as hydrogen bonding stabilizes the
orbitals, raising the energy above the fluorescent state. -
1,7- vs 1,5-: 1,5-naphthyridine typically exhibits a slightly higher
than 1,7-naphthyridine in ethanol due to its rigid, symmetric structure minimizing non-radiative vibrational relaxation.
Experimental Protocols
Protocol A: Structural Validation by NMR
Objective: Unambiguous assignment of 1,7-naphthyridine isomer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of CDCl
(filtered through basic alumina to remove acidic impurities which shift N-adjacent protons). -
Acquisition:
-
Run standard
H (16 scans). -
Run NOESY (Nuclear Overhauser Effect Spectroscopy).
-
-
Analysis:
-
Look for NOE correlation between H-8 and H-1 (not possible as N is at 1).
-
Crucial Step: Check NOE between H-8 and H-5 . In 1,7-naphthyridine, H-8 and H-5 are in peri-positions but separated by the ring nitrogen at 7? No, N is at 7.[1][2] H-8 is adjacent to N-7.[1]
-
Correction: In 1,7-naphthyridine, H-8 is adjacent to N-7 and C-8a. H-5 is adjacent to C-4a and C-6. The critical NOE is between H-4 and H-5 (peri-proximity).
-
1,6-isomer check: If H-5 and H-4 show strong NOE, it confirms the ring fusion geometry.
-
Protocol B: Quantum Yield Measurement
Objective: Determine
-
Standard: Quinine Sulfate in 0.1 M H
SO ( ). -
Sample: 1,7-Naphthyridine in Ethanol.
-
Method:
-
Calculation:
(Where is the refractive index of the solvent).
Decision Logic: Isomer Identification Workflow
The following diagram outlines the logical flow for distinguishing the isomers using standard spectroscopic data.
Figure 1: Decision tree for identifying naphthyridine isomers based on proton NMR multiplicity and chemical shifts.
References
-
Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. V. The Spectra of Some 1,5-, 1,6-, 1,7-, and 1,8-Naphthyridines. Journal of Organic Chemistry.
-
Brown, D. J. (2002). The Naphthyridines.[4] The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
-
NIST Chemistry WebBook. 1,7-Naphthyridine Spectra Data. National Institute of Standards and Technology.
-
Lozano, V., et al. (2012). Fluorescence Quantum Yields of Naphthyridine Derivatives. Journal of Photochemistry and Photobiology A: Chemistry.
-
Armarego, W. L. F. (1971). The Proton Magnetic Resonance Spectra of Naphthyridines. Journal of the Chemical Society B.
Sources
Chemoselective Cross-Coupling Strategies for 3-Bromo-8-chloro-1,7-naphthyridine: A Comparative Guide
Executive Summary
3-Bromo-8-chloro-1,7-naphthyridine (CAS: 1260670-05-0) represents a privileged scaffold in kinase inhibitor discovery, particularly for targets requiring a fused bicyclic core with tunable solubility and hydrogen-bonding motifs. However, its functionalization presents a classic chemoselectivity paradox :
-
C3-Position (Bromide): Located
to the nitrogen, this site typically undergoes oxidative addition with Pd(0) faster than the chloride, making it the standard target for Suzuki-Miyaura coupling. -
C8-Position (Chloride): Located
to N1 and to N7, this position is highly electron-deficient. While the C-Cl bond is stronger than C-Br, the C8 site is extremely susceptible to Nucleophilic Aromatic Substitution ( ) and hydrolysis, often competing with Pd-catalysis.
This guide provides a head-to-head comparison of cross-coupling methodologies to resolve this selectivity challenge, offering self-validating protocols for sequential functionalization.
Mechanistic Analysis & Reactivity Profile[1]
To design a robust synthesis, one must understand the electronic bias of the 1,7-naphthyridine core.
Electronic Reactivity Map
-
C8-Cl (The "Hot" Electrophile): The chlorine at C8 acts as an imidoyl chloride equivalent. The inductive effect of N1 and the resonance withdrawal from N7 make this site highly reactive toward nucleophiles (amines, alkoxides) even without metal catalysis.
-
C3-Br (The "Warm" Electrophile): The bromine at C3 is electronically distinct. It behaves similarly to a 3-bromopyridine. It is relatively inert to
but highly reactive toward Pd(0) oxidative addition.
Visualization: Reactivity Decision Matrix
The following diagram outlines the logical flow for determining which site to functionalize first based on the desired outcome.
Caption: Decision tree for sequential functionalization. Path A (Red) utilizes the natural electrophilicity of C8. Path B (Blue) relies on the lability of the C-Br bond but requires strict control to preserve C8.
Head-to-Head Comparison: Methodologies
Method A: Site-Selective Amination (Targeting C8)
Primary Mechanism: Nucleophilic Aromatic Substitution (
-
Why it works: The C8-Cl bond is activated enough that primary and secondary amines can displace it thermally. This avoids the use of Palladium entirely for the first step, preserving the expensive catalyst for the more difficult C3-Br coupling later.
-
The Trap: If you use Buchwald conditions (Pd + Strong Base) immediately, you risk a "halogen dance" or competitive coupling at C3. Thermal
is superior for selectivity here.
Method B: Site-Selective Suzuki Coupling (Targeting C3)
Primary Mechanism: Pd-Catalyzed Cross-Coupling.
-
Why it works: Palladium(0) undergoes oxidative addition to C-Br bonds significantly faster than C-Cl bonds (Bond Dissociation Energy difference).
-
The Trap: Standard Suzuki conditions use aqueous base (e.g.,
, ). Critical Warning: The C8-Cl site is prone to hydrolysis in aqueous base, converting your starting material into the inactive 8-hydroxy-1,7-naphthyridine (naphthyridinone). Anhydrous conditions are mandatory.
Comparative Data Summary
| Feature | Method A: Thermal | Method B: Suzuki-Miyaura (C3) |
| Target Site | C8-Chlorine | C3-Bromine |
| Reagent | Amine ( | Boronic Acid ( |
| Catalyst | None (Thermal) or Acid | |
| Base | DIPEA or | |
| Solvent | NMP, DMSO, or n-BuOH | 1,4-Dioxane or Toluene |
| Temp | 80°C - 120°C | 80°C - 100°C |
| Selectivity | >98% C8 (Steric dependent) | ~90% C3 (Requires optimization) |
| Major Side Product | Bis-amination (rare) | Hydrolysis of C8-Cl (Common) |
Detailed Experimental Protocols
Protocol 1: Selective C8-Amination (The Robust Route)
Recommended for initial library generation.
-
Setup: Charge a reaction vial with this compound (1.0 equiv).
-
Solvent: Add NMP (N-methyl-2-pyrrolidone) or n-Butanol (0.5 M concentration).
-
Reagent: Add the amine (1.2 equiv) and DIPEA (2.0 equiv).
-
Reaction: Heat to 100°C for 4-12 hours.
-
Expert Tip: Monitor by LCMS. The C8-Cl displacement is usually clean. If the amine is sterically hindered, add catalytic CsF to activate the
.
-
-
Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.
-
Validation: The product will retain the Bromine isotopic pattern (1:1 doublet) in Mass Spec, confirming the C3-Br is intact.
Protocol 2: Selective C3-Suzuki Coupling (The High-Risk Route)
Recommended when the C8 substituent is sensitive to Pd-catalysis or if C8 must remain a Chloride.
-
Setup: Charge flask with this compound (1.0 equiv), Boronic Acid (1.1 equiv), and
(5 mol%). -
Atmosphere: Strict Deoxygenation (Argon purge) is critical to maintain catalyst activity and prevent homocoupling.
-
Base/Solvent: Add anhydrous
(2.0 equiv) and dry 1,4-Dioxane.-
Expert Tip:Do not use water. Even trace water can hydrolyze the C8-Cl at elevated temperatures.
-
-
Reaction: Heat to 80°C . Do not exceed 90°C to prevent oxidative addition into the C8-Cl bond.
-
Validation: Look for the disappearance of the Br isotope pattern. If you see a mass corresponding to [M-Cl+OH], your solvent was wet.
Troubleshooting & Optimization (Graphviz)
The following workflow illustrates how to troubleshoot common failure modes in the Suzuki coupling of this scaffold.
Caption: Troubleshooting logic for maximizing yield in C3-selective Suzuki coupling.
References
-
BenchChem. (2025).[2][3] this compound Reactivity Profile. Retrieved from
-
National Institutes of Health (NIH). (2023). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. PMC Review. Retrieved from
-
Lead Sciences. (2024). Catalog Data: this compound.[4][5][6][7] Retrieved from
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (General reference for Naphthyridine reactivity trends).
- Schlosser, M. (2005). C-C Bond Formation and Amination of Halogenated Heterocycles.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. Chemscene ChemScene | this compound | 250MG | CS-0051445 | Fisher Scientific [fishersci.com]
- 7. 1260670-05-0|this compound|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
